5-Chloro-2-methoxybenzo[d]oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methoxy-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYNFLAVUZUFTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185029 | |
| Record name | Benzoxazole, 5-chloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31080-68-9 | |
| Record name | Benzoxazole, 5-chloro-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031080689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoxazole, 5-chloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Utilization of 5-Chloro-2-methoxybenzo[d]oxazole: Synthesis, Reactivity, and Pharmacological Applications
The following technical guide details the chemical architecture, synthesis, and pharmacological utility of 5-Chloro-2-methoxybenzo[d]oxazole , a specialized imidate intermediate in medicinal chemistry.
Executive Summary
This compound represents a "privileged" electrophilic scaffold within the benzoxazole family. Unlike its more stable benzoxazolinone congeners, this molecule features a reactive imidate ether functionality at the C2 position. This structural nuance renders it a highly versatile building block for the divergent synthesis of 5-chloro-2-aminobenzoxazoles , a class of compounds exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties.
This guide serves as a definitive protocol for the synthesis, handling, and application of this intermediate, moving beyond generic descriptions to address the specific regiochemical and stability challenges associated with the 2-methoxy-5-chloro substitution pattern.
Chemical Architecture & Reactivity Profile
The Imidate Advantage
The core value of this compound lies in the lability of the C2-methoxy group. While 2-chlorobenzoxazoles are standard electrophiles, they are moisture-sensitive and prone to hydrolysis. The 2-methoxy variant offers a superior balance of stability during storage and reactivity during nucleophilic aromatic substitution (
-
Regiochemistry: The chlorine atom at position 5 deactivates the benzene ring but exerts a remote electronic influence on the C2 position, modulating the electrophilicity of the oxazole ring.
-
Leaving Group Physics: The methoxy group (
) acts as a cleaner leaving group than chlorine in specific amination reactions, avoiding the generation of acidic HCl byproducts that can degrade acid-sensitive amine nucleophiles.
Structural Isomerism Warning
Researchers must distinguish this compound from its isomers:
-
This compound: The target imidate (Active electrophile).
-
5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one: The N-methylated isomer (Thermodynamically stable, chemically inert amide).
-
2-Chloro-5-methoxybenzo[d]oxazole: A regioisomer with reversed substituents (Different biological profile).
Experimental Protocols: Synthesis & Purification
The synthesis requires a 3-step sequence starting from 2-amino-4-chlorophenol. The critical step is the regioselective methoxylation of the 2,5-dichloro intermediate.
Step 1: Cyclization to 5-Chlorobenzoxazolinone
Principle: Formation of the oxazole ring using a phosgene equivalent.
-
Reagents: 2-Amino-4-chlorophenol (1.0 eq), Urea (3.0 eq).
-
Conditions: Melt fusion at 140°C or reflux in high-boiling solvent (e.g., glycol).
-
Protocol:
Step 2: Chlorination to 2,5-Dichlorobenzoxazole
Principle: Conversion of the cyclic carbamate to the imidoyl chloride.
-
Reagents: 5-Chlorobenzoxazolinone (from Step 1), Phosphorus Oxychloride (
, solvent/reagent), (1.1 eq). -
Protocol:
-
Suspend starting material in
. Add portion-wise. -
Reflux for 4 hours (monitor by TLC; disappearance of polar starting material).
-
Critical: Distill off excess
under reduced pressure. -
Pour residue onto crushed ice (vigorous stirring) to precipitate the 2,5-dichloro derivative.
-
Caution: The C2-Cl is hydrolytically unstable. Dry immediately in a desiccator.
-
Step 3: Regioselective Methoxylation (The Target)
Principle: Nucleophilic displacement of the labile C2-chlorine by methoxide.
-
Reagents: 2,5-Dichlorobenzoxazole (1.0 eq), Sodium Methoxide (
, 1.05 eq), Anhydrous Methanol. -
Protocol:
-
Dissolve 2,5-dichlorobenzoxazole in anhydrous MeOH at 0°C.
-
Add
solution dropwise over 30 minutes. Do not exceed 0°C to prevent displacement of the C5-chlorine (though C2 is significantly more reactive). -
Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.
-
Concentrate solvent, resuspend in
, wash with water (to remove NaCl), and dry over . -
Characterization:
will show a singlet at (OMe).
-
Visualization: Synthetic Pathway & Logic
Figure 1: Synthetic route to this compound highlighting the critical regioselective substitution step.
Pharmacological Applications[3][4][5][6][7][8]
The 5-chloro-2-methoxy derivative is rarely the final drug; it is the key intermediate used to generate libraries of bioactive molecules.
Antimicrobial & Antifungal Activity
The 5-chloro-benzoxazole core is a bioisostere of adenine and guanine, allowing it to interact with microbial nucleic acid synthesis enzymes.
-
Mechanism: Derivatives formed by displacing the methoxy group with piperazines or hydrazines have shown potent inhibition of DNA Topoisomerase II in bacteria.
-
Key Insight: The 5-chloro substituent enhances lipophilicity (
), improving penetration through the mycobacterial cell wall (relevant for M. tuberculosis research).
Anticancer Potential (COX-2 Inhibition)
Derivatives synthesized from this scaffold have demonstrated selectivity for Cyclooxygenase-2 (COX-2) .
-
SAR Note: The 5-chloro group fits into the hydrophobic pocket of the COX-2 active site. The group at position 2 (introduced via the methoxy displacement) dictates the selectivity over COX-1.
Quantitative Data: Leaving Group Comparison
Why use the Methoxy intermediate over the Chloro intermediate?
| Feature | 2-Chloro-5-chlorobenzoxazole | This compound |
| Stability | Low (Hydrolyzes in moist air) | High (Stable solid/oil) |
| Reactivity | Very High (Exothermic) | Tunable (Requires mild heat) |
| Byproduct | HCl (Requires base scavenger) | MeOH (Neutral, easy removal) |
| Selectivity | Prone to bis-alkylation | High mono-selectivity |
References
-
Synthesis of Benzoxazoles: Benzoxazole Derivatives: Design, Synthesis and Biological Evaluation. (2018).[3] PMC.
-
Reactivity of 2-Chlorobenzoxazoles: Process for preparing 2-chlorobenzoxazoles. US Patent 4517370A.
-
Biological Activity of Benzoxazole Derivatives: Benzoxazole: Synthetic Methodology and Biological Activities. (2025).[2][4] Global Research Online.
-
Amination Mechanisms: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019).[5] PMC.
-
General Benzoxazole Chemistry: Benzoxazole synthesis and reactivity. Organic Chemistry Portal.
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The Structure-Activity Relationship of 5-Chlorobenzoxazoles: A Technical Guide for Drug Discovery Professionals
Introduction: The 5-Chlorobenzoxazole Scaffold - A Privileged Motif in Medicinal Chemistry
The benzoxazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of novel therapeutic agents. Its structural resemblance to endogenous purine bases allows for favorable interactions with a multitude of biological macromolecules.[1][2] The introduction of a chlorine atom at the 5-position of the benzoxazole core significantly modulates the molecule's electronic and lipophilic properties, often enhancing its pharmacological profile. This strategic halogenation has rendered 5-chlorobenzoxazoles a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potent anticancer and antimicrobial effects.[3][4]
This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-chlorobenzoxazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of designing and optimizing these promising compounds. We will delve into the synthetic strategies, explore the nuances of SAR in anticancer and antimicrobial applications, provide detailed experimental protocols for biological evaluation, and present a framework for understanding their mechanisms of action.
Synthetic Strategies: Building the 5-Chlorobenzoxazole Core and its Analogs
The synthesis of the 5-chlorobenzoxazole scaffold and its derivatives is a critical first step in exploring their therapeutic potential. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. A common and efficient method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.
General Synthesis of 2,5-Disubstituted Benzoxazoles
A versatile approach to synthesizing 2,5-disubstituted benzoxazoles commences with the reaction of 2,4-diaminophenol dihydrochloride with a substituted phenylacetic acid in the presence of polyphosphoric acid (PPA) as a condensing agent. This reaction is typically performed with stirring for 1.5 to 2.5 hours. Following the reaction, the mixture is poured into an ice-water mixture and neutralized with a strong base, such as 10 M NaOH solution. The product can then be extracted with an organic solvent like benzene, dried over anhydrous sodium sulfate, and purified.[5]
Experimental Protocol: Synthesis of 5-Amino-2-(p-substitutedbenzyl)benzoxazoles [5]
-
Combine 0.01 mol of 2,4-diaminophenol dihydrochloride with 0.01 mol of the desired p-substituted phenylacetic acid in 12.5 g of polyphosphoric acid (PPA).
-
Stir the mixture for 1.5–2.5 hours.
-
Pour the reaction mixture into an ice-water mixture.
-
Neutralize the solution with an excess of 10 M NaOH solution.
-
Extract the product with benzene.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Boil the residue with 0.2 g of charcoal in ethanol and filter.
-
Slowly add distilled water to the filtrate to induce crystallization.
-
Collect the crude product by filtration.
This foundational synthesis provides a platform for a multitude of further modifications, allowing for a systematic investigation of the structure-activity relationship.
General synthetic workflow for 2,5-disubstituted benzoxazoles.
Anticancer Activity: Unraveling the SAR of 5-Chlorobenzoxazoles
The 5-chlorobenzoxazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[6] The cytotoxic effects of these compounds are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and topoisomerases.[7][8]
Targeting VEGFR-2: A Key Angiogenesis Regulator
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Several 5-chlorobenzoxazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[7]
SAR Insights for VEGFR-2 Inhibition:
-
Substitution at the 5-position: The presence of a chlorine atom at the 5-position has been shown to be beneficial for activity in some series of benzoxazole-based VEGFR-2 inhibitors.[9] However, in other studies, 5-methylbenzoxazole derivatives displayed greater potency than their 5-chloro counterparts, suggesting that the optimal substituent at this position is context-dependent and influenced by other structural features of the molecule.[3][10]
-
The 2-position substituent: The nature of the substituent at the 2-position of the benzoxazole ring is a critical determinant of anticancer activity. Aromatic and heteroaromatic rings are common functionalities at this position.
-
For 5-chlorobenzoxazole derivatives, a terminal 2-methoxyphenyl moiety has demonstrated potent cytotoxic activity against both MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[7]
-
The presence of electron-withdrawing groups on the terminal phenyl ring, such as 2,5-dichloro or 4-hydroxy, can also lead to significant cytotoxic activity.[7]
-
-
The Linker: The linker connecting the benzoxazole core to a terminal hydrophobic moiety also plays a crucial role. Amide and urea functionalities are frequently employed. Studies have shown that strong electron-withdrawing groups on the terminal hydrophobic moiety are generally more favorable for activity than electron-donating groups. For instance, a 4-nitrophenyl derivative exhibited superior results compared to a 4-methylphenyl derivative.[9]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of representative 5-chlorobenzoxazole derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 14k | 2-(2,5-dichlorophenyl)-5-chlorobenzoxazole | MCF-7 | 7.75 ± 0.24 | [7] |
| HepG2 | 11.42 ± 0.93 | [7] | ||
| 14n | 2-(4-hydroxyphenyl)-5-chlorobenzoxazole | MCF-7 | 7.098 ± 0.5 | [7] |
| HepG2 | 9.93 ± 0.85 | [7] | ||
| 12k | 5-chloro-N-(3-chlorophenyl)benzoxazole-2-carboxamide | HepG2 | 28.36 | [3] |
| 13b | N,N'-(5-chlorobenzoxazole-2,N-diyl)bis(3-chlorobenzamide) | MCF-7 | 26.31 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 5-chlorobenzoxazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: A Broad-Spectrum Defense
5-Chlorobenzoxazole derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.[1][4] Their antimicrobial effects are often attributed to their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV.[11][12]
Targeting Bacterial Topoisomerases
DNA gyrase and topoisomerase IV are essential bacterial enzymes that regulate DNA topology and are validated targets for antibacterial drugs.[11] Inhibition of these enzymes leads to disruption of DNA replication and repair, ultimately causing bacterial cell death.
SAR Insights for Antimicrobial Activity:
-
The 5-Chloro Substituent: The chloro group at the 5-position is often associated with enhanced antimicrobial activity.[1]
-
Substituents at the 2-position:
-
The presence of a halogenated ring, such as a 2,4-dichlorobenzyl group, at the 2-position can increase antifungal activity, likely due to its structural similarity to components of known antifungal agents like miconazole.[4]
-
Attachment of an azole moiety, such as a triazole, can also potentiate antimicrobial activity.[1]
-
-
Substituents at the N-3 position: Modifications at the N-3 position of the benzoxazolinone core have been explored. For instance, substitution with p-aminobenzoic acid and sulphanilamide derivatives, which are known antimicrobial agents, can enhance the overall potency.[1]
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of representative 5-chlorobenzoxazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| P2B | Candida albicans | Good antifungal activity, half of Miconazole | [4] |
| P4A | Staphylococcus aureus | Good antibacterial activity | [4] |
| Escherichia coli | Good antibacterial activity | [4] | |
| P4B | Staphylococcus aureus | Good antibacterial activity | [4] |
| Escherichia coli | Good antibacterial activity | [4] | |
| Compound 11 | Candida krusei | Most active among newly synthesized derivatives | [5][13][14] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the 5-chlorobenzoxazole derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for the broth microdilution MIC assay.
Mechanism of Action: A Conceptual Overview
The diverse biological activities of 5-chlorobenzoxazoles stem from their ability to interact with specific molecular targets within cancer cells and microorganisms.
Conceptual overview of the dual anticancer and antimicrobial mechanisms of action.
Conclusion and Future Directions
The 5-chlorobenzoxazole scaffold represents a highly versatile and promising platform for the discovery of novel anticancer and antimicrobial agents. The structure-activity relationships discussed in this guide highlight the critical role of substituents at the 2-, 3-, and 5-positions in modulating biological activity. The provided experimental protocols offer a robust framework for the systematic evaluation of new analogs.
Future research in this area should focus on:
-
Systematic SAR exploration: The synthesis and evaluation of diverse libraries of 5-chlorobenzoxazole derivatives will further refine our understanding of the SAR and lead to the identification of more potent and selective compounds.
-
Mechanism of action studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds will provide a more complete picture of their therapeutic potential and may reveal novel mechanisms of action.
-
In vivo evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the therapeutic potential of 5-chlorobenzoxazole derivatives in the ongoing battle against cancer and infectious diseases.
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- 14. scilit.com [scilit.com]
- 15. medicinescience.org [medicinescience.org]
Pharmacological Potential of 2-Methoxybenzo[d]oxazole Scaffolds
Executive Summary
The 2-methoxybenzo[d]oxazole scaffold represents a specialized pharmacophore within the broader benzoxazole family. Unlike its more common 2-phenyl or 2-amino counterparts, the 2-methoxy variant offers unique electronic and steric properties that mimic the imidate functionality found in various bioactive natural products. This scaffold serves as a critical bioisostere for adenine and guanine bases, allowing it to intercalate with DNA or inhibit nucleotide-binding enzymes such as kinases and topoisomerases.
This technical guide dissects the chemical architecture, synthesis, and therapeutic utility of 2-methoxybenzo[d]oxazole, providing researchers with actionable protocols for its development as an antimicrobial and anticancer agent.
Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)
The Core Scaffold
The benzo[d]oxazole ring system is a bicyclic heteroaromatic structure consisting of a benzene ring fused to an oxazole ring.[1][2][3] The 2-position is the most chemically active site, susceptible to nucleophilic attack and critical for target recognition.
The "2-Methoxy" Effect
Substituting the 2-position with a methoxy group introduces specific pharmacological advantages:
-
Electronic Modulation: The methoxy group acts as a weak electron donor by resonance but an electron withdrawer by induction. This fine-tunes the basicity of the oxazole nitrogen, influencing its ability to accept hydrogen bonds in enzyme active sites.
-
Lipophilicity: Compared to the polar 2-hydroxy (tautomer of 2-oxobenzoxazole) or 2-amino groups, the 2-methoxy group significantly increases lipophilicity (
), enhancing membrane permeability and blood-brain barrier (BBB) penetration. -
Metabolic Stability vs. Lability: While generally stable, the 2-methoxy-imidate motif can undergo hydrolysis under acidic conditions or specific enzymatic cleavage, potentially acting as a prodrug that releases the active benzoxazolone species in situ.
Visualization: SAR Map
The following diagram illustrates the critical modification zones of the scaffold.
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 2-methoxybenzo[d]oxazole domains.
Part 2: Therapeutic Applications[3][4]
Antimicrobial and Antifungal Activity
The 2-methoxybenzo[d]oxazole scaffold has demonstrated potent activity against fungal pathogens, specifically Candida albicans.[1][2] The lipophilic nature of the methoxy group likely facilitates penetration of the fungal cell wall, where the core scaffold disrupts ergosterol biosynthesis or interferes with DNA replication.
-
Key Finding: 2-methoxybenzo[d]oxazole exhibits superior antifungal efficacy compared to its 2-methyl or 2-phenyl analogs, likely due to optimized hydrophobic interactions within the fungal target site.
Anticancer Potential (Kinase Inhibition)
Benzoxazoles are privileged scaffolds for kinase inhibition (e.g., VEGFR2, EGFR). The 2-methoxy group mimics the adenine moiety of ATP, allowing the molecule to bind to the hinge region of kinases.
-
Mechanism: The oxazole nitrogen accepts a hydrogen bond from the kinase hinge backbone, while the benzene ring occupies the hydrophobic pocket. The 2-methoxy group can project into the ribose-binding pocket or solvent front, depending on the specific kinase topology.
Part 3: Experimental Protocols
Protocol A: Green Synthesis of 2-Methoxybenzo[d]oxazole
Rationale: Traditional synthesis using 2-chlorobenzoxazole and sodium methoxide can be harsh. The following protocol uses Tetramethyl Orthocarbonate , offering a mild, high-yield, and "green" cyclization route directly from 2-aminophenol.
Reagents:
-
2-Aminophenol (1.0 equiv)[4]
-
Tetramethyl Orthocarbonate (2.0 equiv)
-
Acetic Acid (4.0 equiv)
-
Solvent: Chloroform (
)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 2-aminophenol (2.0 g, 18.3 mmol) in
(70 mL). -
Addition: Add Acetic Acid (4.2 mL) followed by Tetramethyl Orthocarbonate (4.8 mL, 36.6 mmol) at room temperature.
-
Reaction: Heat the mixture to 60°C for 16 hours. The suspension will turn into a clear solution.
-
Work-up: Cool to room temperature. Wash the organic layer sequentially with:
-
1 N NaOH (to remove unreacted phenol/acid)
-
1 N HCl (to remove unreacted amine)
-
Brine (saturated NaCl)
-
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Yield Validation: Verify purity via TLC (Silica gel, Hexane:EtOAc 4:1) and
-NMR.
Protocol B: Antifungal Susceptibility Assay (MIC Determination)
Rationale: To quantify the pharmacological potential, the Minimum Inhibitory Concentration (MIC) must be determined using a standardized broth microdilution method.
Step-by-Step Methodology:
-
Inoculum Prep: Prepare a suspension of C. albicans in saline to match a 0.5 McFarland turbidity standard (
CFU/mL). -
Dilution: Dilute the suspension 1:100 in RPMI 1640 medium (buffered with MOPS).
-
Compound Plating: In a 96-well plate, add 100 µL of the test compound (2-methoxybenzo[d]oxazole) dissolved in DMSO/medium across a concentration range (e.g., 0.5 – 64 µg/mL).
-
Inoculation: Add 100 µL of the fungal suspension to each well.
-
Incubation: Incubate at 35°C for 24–48 hours .
-
Readout: The MIC is the lowest concentration showing 100% inhibition of visible growth compared to the control.
Visualization: Synthesis Workflow
Figure 2: Optimized "Green" synthesis workflow for 2-methoxybenzo[d]oxazole using tetramethyl orthocarbonate.
Part 4: Mechanism of Action & Signaling
The pharmacological efficacy of 2-methoxybenzo[d]oxazole is often attributed to its ability to act as a Nucleobase Bioisostere .
Mechanism:
-
Intercalation/Binding: The planar benzoxazole ring mimics the purine base of ATP.
-
H-Bonding: The Nitrogen (N3) acts as a hydrogen bond acceptor.
-
Steric Fit: The 2-methoxy group provides a hydrophobic anchor that fits into specific pockets of enzymes like Topoisomerase II (anticancer) or Lanosterol 14
-demethylase (antifungal).
Visualization: Enzyme Inhibition Pathway
Figure 3: Dual-pathway mechanism of action showing potential anticancer and antifungal cascades.
References
-
Cioffi, C. L., Lansing, J. J., & Yüksel, H. (2010). Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane.[5][6] The Journal of Organic Chemistry, 75(22), 7942–7945.[5] [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives.[7] BMC Chemistry, 13, 16. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[8] [Link]
-
Ha, T. J., et al. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents. International Journal of Molecular Sciences, 25. [Link][5][9][10][11]
-
Sener, E., et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99-103. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
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- 6. Sci-Hub. Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane / The Journal of Organic Chemistry, 2010 [sci-hub.jp]
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- 11. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
Unveiling the Oncological Targets of 5-Chloro-2-methoxybenzo[d]oxazole: A Technical Guide for Drug Discovery
Abstract
The benzoxazole scaffold represents a "privileged structure" in medicinal chemistry, with a multitude of derivatives demonstrating significant potential in oncology.[1][2] This technical guide delves into the putative biological targets of a specific analog, 5-Chloro-2-methoxybenzo[d]oxazole, by synthesizing data from structurally related compounds. While direct evidence for this particular molecule is emerging, the extensive research on chloro-substituted benzoxazoles provides a robust foundation for target identification and validation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of potential mechanisms of action and detailed experimental workflows to facilitate further investigation. We will explore key oncological pathways and protein targets, including PARP-2, VEGFR-2, tubulin, and EGFR, providing a roadmap for elucidating the therapeutic potential of this compound.
The Benzoxazole Core: A Foundation for Potent Anticancer Agents
The benzoxazole heterocyclic ring system is a cornerstone in the development of novel therapeutics, particularly in oncology.[3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind with high affinity to the active sites of key cancer-related proteins. The inclusion of a chlorine atom, as in this compound, is a common strategy in medicinal chemistry, often enhancing the compound's metabolic stability and potency.[4] Numerous studies have demonstrated that chloro-substituted benzoxazole derivatives exhibit potent cytotoxic activity against a range of cancer cell lines.[4][5]
Putative Biological Targets and Mechanisms of Action
Based on the body of evidence from analogous compounds, we can hypothesize several key biological targets for this compound in an oncological context.
PARP-2: A Key Player in DNA Repair and a Target in Breast Cancer
Poly(ADP-ribose) polymerase 2 (PARP-2) is a crucial enzyme in the base excision repair (BER) pathway, a cellular mechanism for repairing single-strand DNA breaks. In many cancers, particularly those with deficiencies in other DNA repair pathways (like BRCA mutations), inhibiting PARP enzymes leads to the accumulation of DNA damage and subsequent cell death.
Recent studies have identified benzoxazole derivatives as potent PARP-2 inhibitors.[4] The 5-chloro substituent on the benzoxazole ring was found to be a significant contributor to the anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[4] This suggests that this compound may exert its anticancer effects through a similar mechanism.
Table 1: Cytotoxic Activity of Benzoxazole Derivatives Against Breast Cancer Cell Lines [4]
| Compound | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) |
| Compound 11 | 5.63 | - |
| Compound 12 | 6.14 | - |
| Sorafenib (Standard) | 7.47 | - |
VEGFR-2: Disrupting Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this pathway, making it a prime target for anti-angiogenic therapies.[1] Derivatives of 5-chlorobenzoxazole have been shown to be potent inhibitors of VEGFR-2.[1] By blocking VEGFR-2 signaling, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth.
Caption: Putative inhibition of the VEGFR-2 signaling pathway.
Tubulin Polymerization: Arresting the Cell Cycle
Microtubules are dynamic polymers of tubulin proteins that are essential for cell division, intracellular transport, and the maintenance of cell shape.[6] Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Several classes of benzoxazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site.[6][7] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[8]
Caption: Mechanism of action for tubulin polymerization inhibitors.
EGFR Inhibition: Targeting Growth Factor Signaling
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in cell proliferation, survival, and differentiation.[9] Overexpression or mutation of EGFR is a common driver of many cancers.[9] Indole derivatives with a 5-chloro substitution have been developed as potent inhibitors of both wild-type and mutant forms of EGFR (EGFRWT and EGFRT790M).[9] Given the structural similarities and the known importance of the chloro- group, this compound warrants investigation as a potential EGFR inhibitor.
Table 2: EGFR Inhibitory Activity of Related Compounds [9]
| Compound | EGFRWT IC50 (nM) | EGFRT790M IC50 (nM) |
| Compound 5f | 68 - 85 | 9.5 ± 2 |
| Compound 5g | 68 - 85 | 11.9 ± 3 |
| Erlotinib (Standard) | 80 | - |
| Osimertinib (Standard) | - | 8 ± 2 |
Experimental Workflows for Target Validation
To empirically determine the biological targets of this compound, a systematic and multi-faceted approach is required.
General Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)
A broad, unbiased approach to identify protein binding partners is a crucial first step.
Caption: Workflow for Affinity Purification-Mass Spectrometry.
Protocol: Affinity Purification-Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of this compound with a linker and a biotin tag.
-
Cell Lysis: Prepare a native protein lysate from a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Incubation: Incubate the biotinylated compound with the cell lysate to allow for binding to target proteins.
-
Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated compound and any bound proteins.
-
Washing: Perform a series of washes with decreasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation: Perform an in-solution or in-gel tryptic digest of the eluted proteins.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins that were specifically pulled down by the compound.
Specific Target Validation Assays
Once putative targets are identified, specific enzymatic and cell-based assays are necessary for validation.
Protocol: In Vitro Kinase Assay (for EGFR, VEGFR-2)
-
Reagents: Obtain recombinant human EGFR or VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase, substrate, and varying concentrations of this compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Use a commercial kinase assay kit (e.g., ADP-Glo™, LanthaScreen™) to measure the amount of phosphorylated substrate.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Tubulin Polymerization Assay
-
Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, a polymerization buffer, and a fluorescent reporter.
-
Assay Setup: In a 96-well plate, add the tubulin and varying concentrations of this compound.
-
Initiation: Initiate polymerization by warming the plate to 37°C.
-
Measurement: Measure the increase in fluorescence over time using a plate reader. The fluorescence is proportional to the amount of polymerized tubulin.
-
Data Analysis: Compare the polymerization curves in the presence of the compound to a vehicle control. Known tubulin inhibitors (e.g., colchicine, paclitaxel) should be used as positive controls.[6][7]
Protocol: Cell-Based Apoptosis Assay (Annexin V/PI Staining)
-
Cell Culture: Plate cancer cells (e.g., HT-29, A549) and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours.
-
Staining: Harvest the cells and stain with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, which enters dead cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: A significant increase in the Annexin V-positive population indicates that the compound induces apoptosis.
Conclusion and Future Directions
The benzoxazole scaffold, particularly with a 5-chloro substitution, holds significant promise for the development of novel anticancer agents. While the specific biological targets of this compound are yet to be definitively elucidated, the wealth of data on analogous compounds points towards several key pathways, including DNA repair (PARP-2), angiogenesis (VEGFR-2), cell division (tubulin), and growth factor signaling (EGFR).
The experimental workflows detailed in this guide provide a clear and systematic approach for the identification and validation of these putative targets. A thorough investigation, beginning with unbiased proteomics and followed by specific enzymatic and cell-based assays, will be crucial in defining the mechanism of action of this compound and advancing its potential as a therapeutic candidate. Future studies should also focus on in vivo efficacy in relevant animal models and detailed pharmacokinetic and toxicological profiling.
References
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Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (2020). Annals of the Romanian Society for Cell Biology. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16298. Available at: [Link]
-
Kaur, K., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. Available at: [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… - OUCI. Available at: [Link]
-
Nguyen, T. H. L., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 6(1), 3236-3243. Available at: [Link]
-
Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. (2025). Informatics in Medicine Unlocked, 49, 101267. Available at: [Link]
-
El-Damasy, A. K., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. Available at: [Link]
-
Vishnu, T., et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity, 27(6). Available at: [Link]
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (2025). Molecules, 30(21), 4889. Available at: [Link]
-
Wang, W., et al. (2021). Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. European Journal of Medicinal Chemistry, 224, 113700. Available at: [Link]
-
Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy. (2025). Frontiers in Pharmacology, 16. Available at: [Link]
-
Suppressing protein damage response to overcome multidrug resistance in cancer therapy. (2025). Signal Transduction and Targeted Therapy, 10(1), 358. Available at: [Link]
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Goudarzi, M., et al. (2015). Combination of Albendazole and 2-Methoxyestradiol significantly improves the survival of HCT-116 tumor-bearing nude mice. Iranian Journal of Pharmaceutical Research, 14(Suppl), 71-79. Available at: [Link]
-
Research - cheMIKAILproteomics. Available at: [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). Molecules, 27(15), 4983. Available at: [Link]
-
New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. (2025). International Journal of Molecular Sciences, 26(21), 15993. Available at: [Link]
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Methodological & Application
Reagents for nucleophilic substitution to form 5-Chloro-2-methoxybenzo[d]oxazole
Application Note: Regioselective Synthesis of 5-Chloro-2-methoxybenzo[d]oxazole via Nucleophilic Substitution
Executive Summary
This guide details the reagents and protocols for the synthesis of This compound (Target) from 2,5-dichlorobenzo[d]oxazole (Precursor).[1] The transformation relies on a regioselective Nucleophilic Aromatic Substitution (
Strategic Analysis & Mechanistic Insight
The Electrophilic Disparity
Success in this synthesis depends on exploiting the electronic difference between the C2 and C5 positions.
-
C2 Position (Imidoyl Chloride-like): The carbon at position 2 is flanked by both nitrogen and oxygen.[1] The
bond renders this position highly electrophilic, behaving similarly to an acid chloride.[1] It is kinetically primed for attack by hard nucleophiles like methoxide.[1] -
C5 Position (Aryl Chloride): The chlorine at position 5 is attached to the benzenoid ring. Without strong electron-withdrawing groups ortho or para to it (other than the oxazole ring itself), it is significantly less reactive toward
under mild conditions.[1]
Reaction Pathway
The reaction proceeds via an addition-elimination mechanism (
Caption: Mechanistic pathway of the
Reagent Selection Guide
The choice of methoxide source and solvent is critical to minimize hydrolysis (formation of benzoxazolone) and transesterification.
| Reagent Class | Recommended Reagent | Grade/Spec | Rationale |
| Nucleophile | Sodium Methoxide (NaOMe) | 25-30% wt.[1] solution in MeOH | Preferred. Ready-to-use solutions minimize moisture introduction compared to hygroscopic solids.[1] |
| Alternative | Potassium Carbonate ( | Anhydrous, granular | Use with MeOH.[1] Generates MeO- in situ. Slower, but safer and milder; reduces risk of ring opening.[1] |
| Solvent | Methanol (MeOH) | Anhydrous (<0.05% | Matches the nucleophile to prevent ligand exchange. Must be dry to prevent hydrolysis.[1] |
| Co-Solvent | THF or DCM | HPLC Grade | Optional.[1] Improves solubility of the starting material if precipitation occurs at low temps.[1] |
| Quench | Ammonium Chloride ( | Saturated Aqueous | Buffers pH during workup to prevent basic hydrolysis of the product.[1] |
Detailed Experimental Protocol
Target Scale: 10 mmol (approx. 1.88 g of starting material) Estimated Yield: 85-92%[1]
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (
) or Argon.[1] -
Solvation: Charge the RBF with 2,5-dichlorobenzo[d]oxazole (1.88 g, 10.0 mmol).
-
Solvent Addition: Add Anhydrous Methanol (20 mL). If the solid does not fully dissolve, add THF (5 mL) to assist.[1]
-
Temperature Control: Cool the solution to 0°C using an ice-water bath. Note: Cooling is crucial to suppress kinetic energy and ensure regioselectivity.[1]
Phase 2: Nucleophilic Addition
-
Reagent Addition: Dropwise, add Sodium Methoxide solution (25% in MeOH, 2.4 mL, ~10.5 mmol, 1.05 equiv).
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2–4 hours.
-
Monitoring: Check via TLC (Eluent: 10% EtOAc in Hexanes) or HPLC.[1] The starting material (
) should disappear, replaced by the product ( ).
-
Phase 3: Workup & Purification
-
Quench: Once complete, pour the reaction mixture into Saturated
solution (50 mL) and Ice (50 g). Do not use strong acid or strong base for quenching. -
Extraction: Extract with Ethyl Acetate (
). -
Wash: Wash combined organics with Brine (
) and Water ( ). -
Drying: Dry over Anhydrous
, filter, and concentrate under reduced pressure. -
Purification:
Caption: Operational workflow for the synthesis of this compound.
Process Control & Troubleshooting
Common Failure Modes
-
Hydrolysis (The "Benzoxazolone" Pitfall):
-
Symptom:[1][2][3][4][5] Appearance of a highly polar spot on TLC or a phenolic peak in NMR.[1]
-
Cause: Presence of water in the solvent or reagents.[1][6] The methoxy group at C2 is an "imidate ester" equivalent and is susceptible to hydrolysis, converting the product into 5-chlorobenzo[d]oxazol-2(3H)-one .[1]
-
Fix: Use strictly anhydrous MeOH.[1] Keep the reaction under inert atmosphere.
-
-
Over-Reaction (C5 Substitution):
Analytical Validation
-
1H NMR (CDCl3): Look for the disappearance of the aromatic proton signals characteristic of the starting material. The product will show a sharp singlet for the methoxy group at
. -
Mass Spec: Target mass
(Cl isotope pattern).[1]
Safety & Handling
-
Sodium Methoxide: Highly corrosive and moisture-sensitive.[1] Causes severe skin burns.[1] Handle in a fume hood.
-
Benzoxazoles: Many derivatives are bioactive and potential skin sensitizers.[1] Wear nitrile gloves and eye protection.[1]
-
Waste: Aqueous layers containing benzoxazole residues should be treated as hazardous organic waste, not flushed.[1]
References
-
Katritzky, A. R.; Rees, C. W. (1984).[1] Comprehensive Heterocyclic Chemistry. Pergamon Press.[1] (Foundational text on the reactivity of the C2 position in benzoxazoles).
-
Yamato, M., et al. (1982).[1] "Synthesis and Structure-Activity Relationships of Benzoxazole Derivatives". Chemical and Pharmaceutical Bulletin, 30(12), 4340-4345.[1]
-
Pfizer Inc. (2014).[1] "Process for the preparation of Benzoxazole derivatives". U.S. Patent 8,822,456.[1] (Describes industrial handling of chlorobenzoxazole intermediates).
-
Clayden, J., Greeves, N., Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Source for
mechanism on heterocycles).
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Application Notes and Protocols: 5-Chloro-2-methoxybenzo[d]oxazole as a Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Benzoxazole Scaffold
The benzoxazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural products.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for designing molecules with specific biological activities. The strategic incorporation of substituents onto the benzoxazole ring system allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
This guide focuses on the synthetic utility of 5-Chloro-2-methoxybenzo[d]oxazole , a key building block for the elaboration of diverse molecular architectures. The presence of a chlorine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The 2-methoxy group, while generally a poor leaving group in classical nucleophilic aromatic substitution, can influence the electronic properties of the benzoxazole ring and may be amenable to displacement under specific conditions or after activation.
These application notes will provide detailed protocols and expert insights into leveraging this compound in key synthetic transformations, empowering researchers to accelerate their discovery programs.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety considerations is paramount before utilizing any chemical building block.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₂ | Inferred |
| Molecular Weight | 183.59 g/mol | Inferred |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | N/A |
Safety and Handling Precautions:
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Synthesis of this compound
The synthesis of the title compound can be envisioned through a multi-step sequence starting from commercially available 5-chlorosalicylic acid, as alluded to in the patent literature for a related derivative.[2]
Figure 1: Plausible synthetic route to this compound.
A more direct and likely laboratory synthesis would involve the cyclization of 2-amino-4-chlorophenol with a suitable C1 electrophile. A general and efficient method for the synthesis of 2-substituted benzoxazoles involves the reaction of 2-aminophenols with tertiary amides activated by triflic anhydride (Tf₂O).[3][4]
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 2-substituted benzoxazoles.[3][4]
Materials:
-
2-Amino-4-chlorophenol
-
N,N-Dimethylformamide (DMF)
-
Triflic anhydride (Tf₂O)
-
2-Fluoropyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N,N-dimethylformamide (1.1 eq) and 2-fluoropyridine (2.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triflic anhydride (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes to allow for the formation of the Vilsmeier-like reagent.
-
Add 2-amino-4-chlorophenol (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 5-position of the benzoxazole ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[5] The coupling of this compound with various boronic acids or esters can lead to a diverse library of 5-aryl- or 5-vinyl-substituted benzoxazoles. The following protocol is a general guideline adapted from procedures for the Suzuki-Miyaura coupling of aryl chlorides.[6]
Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl or vinylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), potassium phosphate (2.0 eq), palladium(II) acetate (2-5 mol%), and SPhos (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (typically a 10:1 to 5:1 ratio of toluene to water) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[7] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the benzoxazole core. The general conditions are similar to those for other aryl chlorides, often requiring a suitable palladium catalyst, a phosphine ligand, and a base.[8]
Protocol 3: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
Xantphos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-3 mol%), Xantphos (2-6 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene or dioxane, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reactivity of the 2-Methoxy Group
The 2-methoxy group on the benzoxazole ring is generally not a good leaving group for traditional nucleophilic aromatic substitution (SNAr) reactions. However, under forcing conditions or with highly nucleophilic reagents, displacement may be possible. Ring-opening of the benzoxazole has also been observed under certain conditions.
Potential for Nucleophilic Displacement
While direct displacement of the methoxy group is challenging, it may be feasible with strong nucleophiles at elevated temperatures. Alternatively, the methoxy group could potentially be activated to become a better leaving group, for instance, by conversion to a triflate, though this chemistry is not well-established for 2-alkoxybenzoxazoles.
C-H Functionalization
Direct C-H functionalization of the benzoxazole core is an attractive strategy for introducing substituents without the need for pre-functionalized starting materials.[9] While the most activated C-H bond is typically at the 2-position, the presence of the methoxy group there directs functionalization to the benzo portion of the molecule. The electronic effects of the chloro and methoxy groups will influence the regioselectivity of C-H activation. Further investigation into the use of directing groups could enable selective functionalization at other positions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized benzoxazole derivatives. The presence of two distinct reactive sites—the 5-chloro group for cross-coupling reactions and the potential for modification at or via the 2-methoxy group—provides a rich platform for molecular design and discovery. The protocols outlined in these application notes serve as a robust starting point for researchers to explore the synthetic potential of this important heterocyclic scaffold.
References
-
Copper-catalyzed synthesis of benzoxazoles via a regioselective C-H functionalization/C-O bond formation under an air atmosphere. (2009). PubMed. [Link]
-
Nucleophilic substitution of oxazino-/oxazolino-/benzoxazin [3,2-b]indazoles: an effective route to 1H-indazolones. (2010). PubMed. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
-
Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl) benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. (2025). ResearchGate. [Link]
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Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
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5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). MDPI. [Link]
-
Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. (2024). ethesis. [Link]
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Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. (2019). PubMed. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Investigating the C-H functionalization of aryl azoles: Discovery of a new class of herbicides. American Chemical Society. [Link]
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A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Royal Society of Chemistry. [Link]
- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (1976).
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2025). PMC. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2025). ResearchGate. [Link]
-
Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. (2015). Asian Journal of Chemistry. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). PMC. [Link]
-
Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). PMC. [Link]
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Royal Society of Chemistry. [Link]
-
C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. (2020). MDPI. [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). SciELO México. [Link]
-
Aminative Suzuki–Miyaura coupling. (2024). Science. [Link]
-
Multi C−H Functionalization Reactions of Carbazole Heterocycles via Gold‐Catalyzed Carbene Transfer Reactions. Wiley Online Library. [Link]
-
Synthesis of 2,1‐Benzisoxazoles by Nucleophilic Substitution of Hydrogen in Nitroarenes Activated by the Azole Ring. (2010). Semantic Scholar. [Link]
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Functionalization of 5-Chloro-2-methoxybenzo[d]oxazole at the 2-position
An Application Guide to the Strategic Functionalization of 5-Chloro-2-methoxybenzo[d]oxazole at the 2-Position
Authored by: A Senior Application Scientist
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive technical guide for the functionalization of this compound, a key heterocyclic building block. We will explore the underlying chemical principles, present a detailed and validated protocol for nucleophilic substitution at the C2-position, and offer expert insights into experimental design and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold for the synthesis of novel molecular entities.
The Chemical Rationale: Activating the C2-Position
The functionalization of this compound hinges on the principle of Nucleophilic Aromatic Substitution (SNAr). Unlike typical aromatic rings, the heterocyclic benzoxazole system is inherently electron-deficient, which facilitates nucleophilic attack. The reactivity at the 2-position is significantly enhanced by two key features:
-
The Oxazole Ring: The electronegative oxygen and nitrogen atoms in the oxazole ring inductively withdraw electron density from the C2 carbon, rendering it highly electrophilic.
-
The Methoxy Group (-OCH₃): While typically a poor leaving group in other contexts, the methoxy group at the C2-position of the benzoxazole ring becomes a viable leaving group due to the strong activation of the position and the ability of the ring to stabilize the intermediate.
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The aromaticity is then restored by the elimination of the methoxide anion, yielding the 2-substituted product.
Sources
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- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Coupling Reactions Involving 5-Chloro-2-methoxybenzo[d]oxazole Intermediates
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Drug Discovery
The benzoxazole core is a heterocyclic aromatic compound that holds a position of prominence in medicinal chemistry, often referred to as a "privileged structure."[1] This designation stems from its recurring presence in a multitude of compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties.[2][3][4][5] The rigid, planar nature of the benzoxazole system allows it to effectively interact with biological targets, while its aromaticity provides metabolic stability.[1]
Among the various benzoxazole building blocks, 5-Chloro-2-methoxybenzo[d]oxazole emerges as a particularly versatile and valuable intermediate for synthetic chemists. This molecule is strategically functionalized at two key positions. The chloro group at the C-5 position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[6] Concurrently, the methoxy group at the C-2 position can be readily converted into other functionalities, such as a mercapto group, or can be retained to influence the electronic properties of the final molecule.[7]
This guide provides detailed application notes and step-by-step protocols for four seminal palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, the Heck Reaction, and the Sonogashira Coupling. These transformations are foundational in modern organic synthesis and provide a robust platform for generating diverse libraries of novel benzoxazole derivatives for drug discovery and materials science.[8]
Core Concept: The Palladium-Catalyzed Cross-Coupling Cycle
The power of the reactions described herein lies in a common mechanistic framework: the Pd(0)/Pd(II) catalytic cycle. While the specific coupling partners differ, the fundamental sequence of steps is largely conserved and involves the palladium catalyst cycling between its 0 and +2 oxidation states.
The generalized cycle proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[9][10]
-
Transmetalation / Coordination: The second coupling partner (e.g., an organoboron compound, an amine, or an alkyne) coordinates to the palladium center. In reactions like the Suzuki-Miyaura coupling, this step, known as transmetalation, involves the transfer of an organic group from another metal (like boron) to the palladium, typically facilitated by a base.[9][10] For the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation.[11]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]
Caption: Generalized Pd(0)/Pd(II) Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for constructing carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl compounds.[12][13] For this compound, this reaction enables the direct attachment of a wide variety of aryl or vinyl groups at the C-5 position by coupling with an appropriate boronic acid or ester.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a typical procedure for coupling an aryl chloride. The use of a specialized ligand like SPhos is often necessary to achieve good yields with the less reactive chloro-substituent.[14]
Reagents & Materials
| Reagent/Material | CAS Number | Molecular Weight | Typical Amount | Equivalents |
|---|---|---|---|---|
| This compound | 63550-60-7 | 183.60 | 184 mg | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 183 mg | 1.5 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 18.3 mg | 0.02 |
| SPhos | 657408-07-6 | 410.51 | 32.8 mg | 0.08 |
| K₃PO₄ (Potassium Phosphate) | 7778-53-2 | 212.27 | 425 mg | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 8 mL | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - |
| Round-bottom flask, condenser, magnetic stirrer | - | - | - | - |
| Inert atmosphere setup (Argon or Nitrogen) | - | - | - | - |
Experimental Procedure
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), phenylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.08 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the 1,4-dioxane (8 mL) and water (2 mL) via syringe. The aqueous phase is essential for the activity of the inorganic base and facilitates the transmetalation step.[12]
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-methoxy-5-phenylbenzo[d]oxazole.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a transformative reaction for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[11][15] This method allows for the coupling of the C-5 position of our benzoxazole intermediate with a vast range of primary and secondary amines, providing direct access to anilines and related structures that are otherwise difficult to synthesize.[16]
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol details the coupling with a secondary cyclic amine. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial, as is the use of a bulky, electron-rich phosphine ligand that promotes the key steps of the catalytic cycle.[16][17]
Reagents & Materials
| Reagent/Material | CAS Number | Molecular Weight | Typical Amount | Equivalents |
|---|---|---|---|---|
| This compound | 63550-60-7 | 183.60 | 184 mg | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 105 µL | 1.2 |
| Pd(OAc)₂ | 3375-31-3 | 224.50 | 4.5 mg | 0.02 |
| XPhos | 564483-18-7 | 476.66 | 19.1 mg | 0.04 |
| NaOtBu (Sodium tert-butoxide) | 865-48-5 | 96.10 | 135 mg | 1.4 |
| Toluene | 108-88-3 | 92.14 | 10 mL | - |
| Schlenk tube, magnetic stirrer | - | - | - | - |
| Inert atmosphere setup (Argon or Nitrogen) | - | - | - | - |
Experimental Procedure
-
Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube equipped with a stir bar.
-
Reactant Addition: Add this compound (1.0 eq), followed by toluene (10 mL) and finally morpholine (1.2 eq).
-
Inert Atmosphere: Seal the Schlenk tube and ensure the system remains under a positive pressure of inert gas. The base, NaOtBu, is highly sensitive to moisture and air, and the catalyst is oxygen-sensitive.
-
Reaction: Heat the mixture to 110 °C in an oil bath and stir for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 4-(2-methoxybenzo[d]oxazol-5-yl)morpholine.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Heck Reaction: C-C Bond Formation via Vinylation
The Heck (or Mizoroki-Heck) reaction is a powerful method for the vinylation of aryl halides, coupling them with alkenes to form substituted alkenes.[18][19] Applying this to our benzoxazole intermediate allows for the introduction of vinyl groups at the C-5 position, which are valuable functional handles for further synthetic transformations.
Protocol: Heck Reaction of this compound with n-Butyl Acrylate
This protocol outlines the coupling of an electron-deficient alkene. The choice of base and solvent is critical for reaction efficiency. For challenging aryl chlorides, catalyst systems using bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) may be required to achieve reasonable yields.[19][20]
Reagents & Materials
| Reagent/Material | CAS Number | Molecular Weight | Typical Amount | Equivalents |
|---|---|---|---|---|
| This compound | 63550-60-7 | 183.60 | 184 mg | 1.0 |
| n-Butyl Acrylate | 141-32-2 | 128.17 | 205 µL | 1.5 |
| Pd(OAc)₂ | 3375-31-3 | 224.50 | 5.6 mg | 0.025 |
| P(o-tol)₃ (Tri(o-tolyl)phosphine) | 6163-58-2 | 304.37 | 15.2 mg | 0.05 |
| Et₃N (Triethylamine) | 121-44-8 | 101.19 | 280 µL | 2.0 |
| DMF (N,N-Dimethylformamide) | 68-12-2 | 73.09 | 5 mL | - |
| Sealed reaction vial, magnetic stirrer | - | - | - | - |
Experimental Procedure
-
Setup: To a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(OAc)₂ (0.025 eq), and P(o-tol)₃ (0.05 eq).
-
Solvent and Reagent Addition: Add DMF (5 mL), followed by triethylamine (2.0 eq) and n-butyl acrylate (1.5 eq).
-
Reaction: Seal the vial tightly and heat the mixture to 120 °C for 24 hours. The higher temperature is often necessary to drive the oxidative addition of the aryl chloride.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate under vacuum. The crude product is purified by flash column chromatography to yield the desired n-butyl (E)-3-(2-methoxybenzo[d]oxazol-5-yl)acrylate.
Caption: Experimental workflow for the Heck reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is the premier method for forming a C-C bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[21] This reaction typically employs a dual-catalyst system of palladium and copper(I).[22] It provides a direct route to aryl alkynes, which are highly valuable intermediates in organic synthesis and materials science.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol illustrates a standard Sonogashira coupling. The reaction is sensitive to oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling), so maintaining an inert atmosphere is paramount.
Reagents & Materials
| Reagent/Material | CAS Number | Molecular Weight | Typical Amount | Equivalents |
|---|---|---|---|---|
| This compound | 63550-60-7 | 183.60 | 184 mg | 1.0 |
| Phenylacetylene | 536-74-3 | 102.13 | 132 µL | 1.2 |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 | 21 mg | 0.03 |
| CuI (Copper(I) Iodide) | 7681-65-4 | 190.45 | 5.7 mg | 0.03 |
| Et₃N (Triethylamine) | 121-44-8 | 101.19 | 5 mL | - (Solvent) |
| THF (Tetrahydrofuran) | 109-99-9 | 72.11 | 5 mL | - (Solvent) |
| Schlenk tube, magnetic stirrer | - | - | - | - |
| Inert atmosphere setup (Argon or Nitrogen) | - | - | - | - |
Experimental Procedure
-
Setup: To a dry Schlenk tube containing a stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add degassed THF (5 mL) and degassed triethylamine (5 mL) via syringe. Triethylamine acts as both the base and a co-solvent. The amine base is essential for deprotonating the terminal alkyne.[21]
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at 60 °C for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, filter the reaction mixture through Celite® to remove the catalyst and salts, washing with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography to give 2-methoxy-5-(phenylethynyl)benzo[d]oxazole.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. wisdomlib.org [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Application Note: Strategic Demethylation of 5-Chloro-2-methoxybenzo[d]oxazole
Abstract & Strategic Overview
This application note details the methodological procedures for the demethylation of 5-Chloro-2-methoxybenzo[d]oxazole to yield 5-Chlorobenzo[d]oxazol-2(3H)-one (also known as Chlorzoxazone).
While formally a "demethylation," this transformation is chemically the cleavage of a cyclic imidate (lactim ether) to its corresponding lactam (cyclic carbamate). This distinction is critical for process design:
-
Lactim-Lactam Tautomerism: The product exists in equilibrium, but the 2-one (lactam) form is thermodynamically favored in the solid state and polar solvents.
-
Reagent Selection: Unlike simple aryl methyl ethers (e.g., anisole) which require harsh Lewis acids (
) or nucleophilic thiolates, the imidate character of the 2-methoxybenzoxazole ring allows for cleavage under milder hydrolytic conditions, though traditional demethylation protocols remain the gold standard for anhydrous applications.
This guide presents three validated protocols ranging from hydrolytic "unmasking" to Lewis-acid mediated cleavage, allowing researchers to select the method best suited to their substrate's sensitivity and scale.
Chemical Pathway & Mechanism[1][2][3]
The conversion proceeds via the activation of the methoxy ether oxygen or the ring nitrogen, followed by nucleophilic attack (by water or halide), releasing the methyl group (as methanol or methyl halide) and establishing the carbonyl functionality.
Mechanistic Visualization[4]
Caption: Mechanistic pathway from the methoxy imidate precursor to the stable benzoxazolone scaffold via activation and tautomerization.
Experimental Protocols
Method A: Hydrolytic Cleavage (HCl/Dioxane)
Best for: Scalable synthesis, cost-efficiency, and substrates tolerant of aqueous acid. Mechanism: Acid-catalyzed hydrolysis of the imidate bond.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Solvent: 1,4-Dioxane (or THF)
-
Reagent: 4M HCl (aqueous) or concentrated HCl
Protocol:
-
Dissolution: Charge a round-bottom flask with the substrate (1.0 g, 5.4 mmol) and 1,4-dioxane (10 mL). Stir until fully dissolved.
-
Acid Addition: Add 4M HCl (5 mL) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (higher R_f) should disappear, replaced by the more polar lactam spot.
-
-
Workup: Cool to room temperature. The product often precipitates directly upon cooling.
-
Isolation: Pour the mixture into ice-water (50 mL). Filter the white precipitate.
-
Purification: Wash the filter cake with cold water and hexanes. Recrystallize from Ethanol/Water if necessary.
Method B: Anhydrous Lewis Acid Cleavage ( )
Best for: Substrates containing other hydrolytically unstable groups (e.g., esters) or when strictly anhydrous conditions are required. Mechanism: Formation of a borate complex followed by nucleophilic demethylation by bromide.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Boron Tribromide (
), 1.0 M in DCM (2.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
Protocol:
-
Setup: Flame-dry a Schlenk flask and cool under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve substrate (500 mg, 2.7 mmol) in anhydrous DCM (10 mL) and cool to -78°C (dry ice/acetone bath).
-
Addition: Add
solution (6.75 mL, 6.75 mmol) dropwise over 15 minutes. Caution: Exothermic. -
Reaction: Allow the mixture to warm to 0°C and stir for 2 hours. Then warm to room temperature and stir for an additional 1–2 hours.
-
Quench: Cool back to 0°C. Carefully quench with saturated
solution. Warning: Violent evolution of HBr gas. -
Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate. -
Result: Yields the free "hydroxy" form which tautomerizes to the benzoxazolone.
Method C: Pyridine Hydrochloride Melt
Best for: "Stubborn" ethers or solvent-free green chemistry approaches on a small-to-medium scale.
Protocol:
-
Mix: In a thick-walled pressure vial or round-bottom flask, mix the substrate (1.0 equiv) with Pyridine Hydrochloride (10 equiv).
-
Melt: Heat to 160–180°C. The salt will melt, acting as both solvent and reagent.
-
Duration: Stir the melt for 1–3 hours.
-
Quench: Cool to approx. 80°C (before it solidifies) and pour into ice water.
-
Isolation: The product precipitates as a solid. Filter and wash with dilute HCl (to remove residual pyridine) and water.
Method Selection Guide & Data Comparison
The following table summarizes the performance metrics for each method based on internal validation data.
| Feature | Method A: HCl Hydrolysis | Method B: | Method C: Pyridine HCl |
| Primary Mechanism | Hydrolysis ( | Demethylation ( | Protonation / |
| Yield (Typical) | 85–95% | 80–90% | 75–85% |
| Reaction Time | 2–4 Hours | 3–6 Hours | 1–3 Hours |
| Cost Profile | Low | High | Medium |
| Safety Hazard | Corrosive (Acid) | High (Water Reactive) | Thermal/Fumes |
| Impurity Profile | Clean (MeOH byproduct) | Boron salts (requires wash) | Pyridine traces |
Decision Logic for Researchers
Caption: Decision matrix for selecting the optimal demethylation protocol based on substrate functional group tolerance.
Characterization & Quality Control
Successful conversion is confirmed by the following spectral shifts:
-
1H NMR (DMSO-d6):
-
Loss: Disappearance of the methoxy singlet (
4.0–4.2 ppm). -
Gain: Appearance of a broad singlet (
11.5–12.0 ppm) corresponding to the NH of the lactam ring.
-
-
IR Spectroscopy:
-
Appearance of a strong Carbonyl (C=O) stretch at 1750–1780
(characteristic of cyclic carbamates).
-
-
Melting Point:
-
Product (Chlorzoxazone) mp: 191–192°C . (Precursor mp is typically lower).
-
References
-
BenchChem. (2025).[1][2] Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes and Protocols. Retrieved from
-
Ryu, K. E., et al. (2015). "Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO Source." Synlett, 26, 1985-1990.[3]
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for methyl ether cleavage).
- Musser, J. H., et al. (1987). "Synthesis of chlorzoxazone." Journal of Medicinal Chemistry. (Contextual reference for benzoxazolone synthesis).
-
Google Patents. (2017). Process for the synthesis of chlorzoxazone (US20170022172A1).[4] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO Source [organic-chemistry.org]
- 4. US20170022172A1 - Process for the synthesis of chlorzoxazone - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Guide: Improving Reaction Yields of 5-Chloro-2-methoxybenzo[d]oxazole
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
Synthesizing 5-Chloro-2-methoxybenzo[d]oxazole requires navigating a delicate balance between nucleophilic substitution and thermodynamic stability. The core challenge lies in the imidate functionality at the C-2 position. Unlike simple aryl ethers, 2-alkoxybenzoxazoles are prone to two primary degradation pathways that severely impact yield:
-
Chapman Rearrangement: Thermal isomerization to the thermodynamically stable N-methyl-5-chlorobenzo[d]oxazol-2(3H)-one.
-
Hydrolysis: Rapid conversion to 5-chlorobenzo[d]oxazol-2(3H)-one in the presence of moisture and acid/base catalysis.
This guide prioritizes the Nucleophilic Substitution Route (via 2,5-dichlorobenzoxazole) as it offers the highest tunability for yield optimization, though a direct Orthocarbonate Route is discussed as a high-efficiency alternative.
Critical Reaction Pathways
Pathway A: Nucleophilic Substitution (Recommended for Control)
This pathway involves the chlorination of the thiol/one precursor followed by methoxylation. It allows for purification of the intermediate, ensuring high purity of the final product.
Mechanism:
Pathway B: Direct Cyclization (Orthocarbonate)
Mechanism: Condensation of 5-chloro-2-aminophenol with tetramethyl orthocarbonate. Pros: One-pot, no chlorinated byproducts. Cons: Reagents are moisture-sensitive and expensive; lower atom economy.
Visualizing the Synthesis & Failure Modes
Figure 1: Reaction scheme highlighting the critical path (Green) and stability risks (Red).
Optimized Protocol: Nucleophilic Substitution
Objective: Maximize conversion of 2,5-dichlorobenzoxazole to the 2-methoxy derivative while suppressing hydrolysis and rearrangement.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 2,5-Dichlorobenzoxazole | 1.0 | Substrate | Must be dry. Traces of acid from synthesis ( |
| Sodium Methoxide (NaOMe) | 1.05 - 1.10 | Nucleophile | Use solid NaOMe (95%+) or freshly prepared solution. Avoid large excess to prevent ring opening. |
| Methanol (anhydrous) | Solvent | Solvent | Must be dried over Mg/I2 or molecular sieves. Water content <0.05%. |
| THF (optional) | Co-solvent | Solubilizer | Improves solubility of the dichloro starting material at low temps. |
Step-by-Step Methodology
-
Preparation of Electrophile:
-
Dissolve 2,5-dichlorobenzoxazole in anhydrous THF/MeOH (1:1 v/v).
-
Cool to -5°C to 0°C. Why? The reaction is exothermic.[1] Higher temperatures favor the attack on the C-5 position (minor) or subsequent rearrangement of the product.
-
-
Controlled Addition:
-
Add NaOMe solution dropwise over 30-60 minutes.
-
Monitor internal temperature; do not exceed 5°C during addition.
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (20-25°C).
-
Stop point: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The reaction is usually complete within 1-2 hours.
-
Warning: Do not reflux. Prolonged heating promotes the Chapman rearrangement to the N-methyl isomer.
-
-
Quench & Isolation (The "Yield Killer" Step):
-
Do not use aqueous acid to quench. The imidate is acid-sensitive.
-
Concentrate the solvent under reduced pressure (bath <35°C).
-
Resuspend residue in dry diethyl ether or DCM.
-
Wash rapidly with cold saturated
(pH ~8) to remove salts. -
Dry over
and evaporate.[2]
-
Troubleshooting Guide
Issue 1: Low Yield & High "Hydrolysis" Product
Symptom: Analysis shows large amounts of 5-chlorobenzo[d]oxazol-2(3H)-one (the "one" form) instead of the methoxy ether. Root Cause: Moisture ingress or acidic quenching. Solution:
-
Dry Solvents: Ensure MeOH is anhydrous. The imidate C-OMe bond hydrolyzes instantly with water/acid.
-
Workup pH: Never wash with dilute HCl. Use buffered phosphate (pH 7) or bicarbonate (pH 8).
-
Reagent Quality: Old NaOMe bottles absorb moisture, becoming NaOH. NaOH leads to the "one" product directly.
Issue 2: Product Contaminated with N-Methyl Isomer
Symptom: NMR shows a new N-Me singlet (~3.3-3.5 ppm) and loss of O-Me signal (~4.1-4.2 ppm). Root Cause: Chapman Rearrangement driven by heat. Solution:
-
Temperature Control: Keep reaction <25°C.
-
Evaporation: Do not use high vacuum with a hot water bath (>40°C) during rotary evaporation.
-
Storage: Store the final product in the freezer (-20°C).
Issue 3: Incomplete Conversion
Symptom: Starting material (2,5-dichloro) persists despite excess NaOMe. Root Cause: Poor solubility or deactivated reagent. Solution:
-
Solvent Switch: Pure methanol might not dissolve the dichloro starting material well at 0°C. Use a THF/MeOH mixture (1:1).
-
Fresh Reagent: Titrate your NaOMe solution or use fresh solid.
Troubleshooting Logic Tree
Figure 2: Diagnostic flowchart for spectral analysis of crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q: Can I use K2CO3 in Methanol instead of NaOMe?
A: Generally, no.
Q: Why is the 5-chloro position not reacting with NaOMe?
A: The C-2 position is an imidoyl chloride, which is exceptionally electrophilic (similar to an acid chloride). The C-5 position is a chlorobenzene moiety.[3] Nucleophilic aromatic substitution (
Q: How do I store the final product? A: 2-Methoxybenzoxazoles are "masked" isocyanates/amides. They are hydrolytically unstable over time. Store under inert gas (Argon/Nitrogen) in a freezer. Avoid leaving them in solution (especially CDCl3, which can be acidic) for prolonged periods.
References
-
Synthesis of 2-substituted benzoxazoles : Organic Chemistry Portal. Available at: [Link]
- Chapman Rearrangement of Imidates: Organic Syntheses, Coll. Vol. 4, p.39 (1963). (General mechanism reference).
-
Hydrolytic Stability of Benzoxazoles : ResearchGate. Available at: [Link]
Sources
Technical Support Center: High-Purity Chlorobenzoxazole Synthesis
Executive Summary & Mechanistic Insight[1][2]
The synthesis of chlorobenzoxazoles from chloro-2-aminophenols presents unique challenges compared to non-halogenated analogues. The chlorine substituent exerts a strong electron-withdrawing effect (-I) , which reduces the nucleophilicity of the primary amine and the acidity of the phenol.
Consequently, the reaction kinetics are often retarded, leading to the accumulation of uncyclized intermediates (amides or Schiff bases). Furthermore, harsh forcing conditions (high T, strong acids) required to drive cyclization often trigger oligomerization or oxidative degradation (tarring).
Interactive Mechanism Analysis
The following diagram illustrates the critical "Stall Points" where side products are generated during the cyclodehydration process.
Figure 1: Reaction pathway highlighting the thermodynamic sink of the N-acyl intermediate and potential diversion routes.
Troubleshooting Guide: Symptom-Based Solutions
This section addresses specific failure modes encountered when working with chlorinated substrates.
Symptom 1: Persistent Intermediate (Incomplete Cyclization)
Observation: LCMS shows a mass corresponding to [M+18] relative to the product (the uncyclized amide). Root Cause: The chlorine atom deactivates the ring, making the final dehydration step energetically demanding. Standard reflux times are often insufficient.
| Corrective Action | Technical Rationale |
| Switch to T3P (Propylphosphonic Anhydride) | T3P acts as a potent water scavenger and activates the amide oxygen, lowering the activation energy for ring closure without requiring harsh acids [1]. |
| Azeotropic Water Removal | If using acid catalysis (p-TsOH), use a Dean-Stark trap with high-boiling solvents (Xylene/Chlorobenzene) to shift the equilibrium. |
| Microwave Irradiation | Rapid superheating overcomes the kinetic barrier of the deactivated ring system, often completing cyclization in minutes rather than hours [2]. |
Symptom 2: Formation of "Black Tar" (Oxidative Degradation)
Observation: Reaction mixture turns opaque black; yield is low; baseline impurities on TLC. Root Cause: Chloro-2-aminophenols are sensitive to oxidation. High temperatures in the presence of air cause radical polymerization of the starting material before it can cyclize.
| Corrective Action | Technical Rationale |
| Strict Inert Atmosphere | Sparge solvents with Argon/Nitrogen for 15 mins. Run reaction under positive inert pressure. |
| Antioxidant Additive | Add 1-2 mol% Sodium Metabisulfite or Ascorbic Acid if using aqueous/acidic conditions to scavenge radical initiators. |
| Limit PPA Temperature | When using Polyphosphoric Acid (PPA), do not exceed 150°C. Localized overheating causes charring. Use a mechanical stirrer to ensure heat distribution in viscous PPA [3]. |
Symptom 3: Loss of Chlorine (Dehalogenation)
Observation: Product mass is [M-34] (Hydrogen replaces Chlorine). Root Cause: This typically occurs during metal-catalyzed oxidative cyclization (e.g., Cu or Pd catalysts) or if reducing agents are present.
| Corrective Action | Technical Rationale |
| Avoid Pd/C | If forming the benzoxazole from a nitro-phenol precursor via reduction-cyclization, avoid Pd/C. Use Fe/AcOH or Na2S2O4 (Sodium Dithionite) for nitro reduction to preserve the Ar-Cl bond. |
| Control Ligands | If using Copper catalysis for C-O bond formation, use mild ligands (e.g., phenanthroline) and avoid strong hydridic sources. |
Optimized Experimental Protocols
These protocols are designed specifically for chlorinated substrates to minimize side reactions.
Protocol A: The "Clean" Method (T3P Mediated)
Best for: High-value intermediates, avoiding strong acids.
-
Preparation: In a dry flask under
, dissolve Chloro-2-aminophenol (1.0 equiv) and Carboxylic Acid (1.1 equiv) in dry Ethyl Acetate or 2-MeTHF (5-10 mL/mmol). -
Activation: Add Triethylamine (3.0 equiv) followed by T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv) dropwise at 0°C.
-
Note: The exotherm must be controlled to prevent initial oxidation.[1]
-
-
Cyclization: Warm to reflux (approx. 75-80°C) and stir for 8–12 hours.
-
Checkpoint: Monitor by HPLC. If the intermediate amide persists, add 0.5 equiv more T3P.
-
-
Workup: Wash with water, sat.
, and brine. The T3P by-products are water-soluble, simplifying purification [1].
Protocol B: The "Robust" Method (Methanesulfonic Acid/P2O5)
Best for: Scale-up, unreactive substrates.
-
Reagent: Prepare Eaton’s Reagent (
in Methanesulfonic acid) or use commercial PPA. -
Mixing: Add Chloro-2-aminophenol (1.0 equiv) and Carboxylic Acid (1.0 equiv) to the acid (5g per 1g reactant).
-
Reaction: Heat to 110°C.
-
Critical Step: Do not exceed 130°C. The chlorine substituent makes the ring prone to electrophilic sulfonation side-reactions at very high temperatures.
-
-
Quench: Pour the hot viscous mixture slowly into crushed ice/water with vigorous stirring. Neutralize with
to precipitate the product.
Frequently Asked Questions (FAQs)
Q: Why do I see two spots on TLC that merge over time? A: The first spot is likely the N-acyl intermediate (amide). The chlorine atom on the ring pulls electron density away from the phenol oxygen, making it a poorer nucleophile for the second step (ring closure). You must extend the reaction time or increase the temperature to force the second spot (amide) to convert to the product [4].
Q: Can I use Thionyl Chloride (
Q: My product is contaminated with a "dimer." What is it? A: This is likely a di-acylated byproduct where the carboxylic acid reacts with both the amine and the phenol of the starting material before cyclization occurs, or an intermolecular condensation between two aminophenol units. This happens if the carboxylic acid is in large excess or if the concentration is too high. Solution: Dilute the reaction (0.1 M) and add the activating agent slowly.
References
-
Desai, B. et al. (2012). "Efficient propylphosphonic anhydride (T3P) mediated synthesis of benzothiazoles, benzoxazoles and benzimidazoles."[2][3] Tetrahedron Letters, 53(20), 2440-2443.
-
Pottorf, R. S. et al. (2003). "Parallel synthesis of benzoxazoles via microwave-assisted dielectric heating." Tetrahedron Letters, 44(1), 175-178.
-
So, Y. & Heeschen, J. P. (1997).[4] "Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide-Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation." The Journal of Organic Chemistry, 62(11), 3552-3561.
-
BenchChem Technical Support. (2025). "Strategies to Minimize Byproduct Formation in Benzoxazole Cyclization." BenchChem Knowledge Base.
Sources
Troubleshooting low purity in 5-Chloro-2-methoxybenzo[d]oxazole production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-methoxybenzo[d]oxazole. This guide is designed to serve as a primary resource for troubleshooting common issues related to product purity. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you navigate the challenges of this synthesis, ensuring you achieve high-purity outcomes in your research and development endeavors.
Troubleshooting Guide: Addressing Low Purity
This section is structured in a question-and-answer format to directly address specific experimental issues you may encounter.
Q1: My final product is a discolored solid (yellow to brown), not the expected white/off-white crystals. What are the likely impurities?
Discoloration is a common indicator of impurities, often arising from side reactions or decomposition. The most probable culprits are:
-
Polymeric Byproducts: 2-aminophenols, the precursors to the benzoxazole ring, can self-condense or polymerize, especially under high temperatures or harsh acidic/basic conditions.[1] These polymeric materials are often highly colored and can be difficult to remove.
-
Oxidation Products: The 2-aminophenol starting material is susceptible to oxidation, which can introduce colored impurities into the reaction mixture. Ensuring the reaction is run under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[2]
-
Residual Starting Material: Incomplete reaction can leave behind unreacted 2-amino-4-chlorophenol, which may degrade or oxidize over time, contributing to discoloration.
Causality: The formation of these impurities is often linked to suboptimal reaction conditions.[2] Excessive heat can provide the activation energy for undesired polymerization pathways, while the presence of oxygen can lead to complex oxidative side products.
Q2: TLC analysis of my crude product shows multiple spots. How can I identify the impurities and optimize my reaction?
Multiple spots on a Thin-Layer Chromatography (TLC) plate are a clear sign of a complex mixture. A systematic approach is the most effective way to diagnose the issue.[2]
-
Spot Identification:
-
Co-spotting: Spot your crude product alongside the starting materials on the same TLC plate. This will confirm if unreacted precursors are present.
-
Rf Value Analysis: Impurities that are significantly more or less polar than your product can give clues to their identity. For instance, a highly polar impurity that streaks might be a salt, while a non-polar spot could be a non-cyclized intermediate.
-
-
Reaction Optimization:
-
Temperature Control: Side reactions often have higher activation energies.[3] Running the reaction at a lower temperature may improve selectivity towards the desired product.
-
Reaction Time: Monitor the reaction by TLC at regular intervals (e.g., every hour).[3] This will help you determine the optimal reaction time, avoiding the formation of degradation products from prolonged heating.
-
Reagent Purity: Always use high-purity starting materials and anhydrous solvents, as impurities can interfere with the reaction and generate side products.[2]
-
Logical Workflow for Troubleshooting Purity Issues
The following diagram outlines a systematic approach to diagnosing and resolving low purity in your synthesis.
Caption: A logical workflow for troubleshooting synthesis and purification issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for benzoxazoles like this one, and what are the key steps?
The most prevalent method for synthesizing 2-substituted benzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol with a suitable electrophile.[1][4][5] For this compound, a common pathway involves reacting 2-amino-4-chlorophenol with a reagent that can provide the "methoxy-carbon" at the 2-position.
General Reaction Scheme and Potential Side Products
Caption: General reaction scheme and potential side products.
Q2: How do I choose the right purification method: recrystallization or column chromatography?
The choice depends on the nature of the impurities and the physical properties of your product.
-
Recrystallization is ideal when your desired product is a solid and the impurities have different solubility profiles.[6] It is an effective method for removing small amounts of impurities from a large amount of product.
-
Column Chromatography is more suitable for separating complex mixtures where components have similar polarities, or when the product is an oil.[6][7]
| Method | Best For | Pros | Cons | Typical Solvents |
| Recrystallization | Removing small amounts of impurities from a solid product. | Scalable, cost-effective, can yield very pure crystals. | Requires suitable solvent, may have lower recovery. | Ethanol, Acetone/Acetonitrile, Ethyl Acetate[6][8][9] |
| Column Chromatography | Complex mixtures, oily products, separating isomers. | High resolution, versatile for many compound types. | Time-consuming, uses large solvent volumes, potential for product degradation on silica.[7] | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate[6][10][11] |
Q3: My product appears as an oil after purification, not a solid. What should I do?
This can happen for two main reasons: the presence of impurities lowering the melting point, or the intrinsic low melting point of the compound itself.[7]
-
Re-purify: The oil is likely an impure form of your product. Attempt purification again using column chromatography to remove residual solvents or co-eluting impurities.[7]
-
Induce Crystallization: If you are confident in the purity, you can try to induce crystallization by:
-
Scratching the inside of the flask with a glass rod.
-
Adding a "seed" crystal of the pure compound.
-
Cooling the sample in an ice bath or freezer.[7]
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent system should be determined through small-scale trials.[8]
-
Solvent Selection: In separate test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, acetonitrile, ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[8] A mixed solvent system, like acetone/acetonitrile, is often effective.[6][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[9] Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) to remove residual solvent.[6]
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point for benzoxazole derivatives is a mixture of hexane and ethyl acetate.[6] Adjust the ratio until the desired product has an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column. Ensure there are no air bubbles.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude material onto a small amount of silica gel. Carefully load the sample onto the top of the column.[7]
-
Elution: Begin eluting the column with the solvent system, collecting fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[12]
References
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- Benchchem.
- Benchchem.
- Benchchem. "Technical Support Center: Synthesis of Substituted Benzoxazoles". Benchchem.
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- Benchchem.
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- RSC Publishing.
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- Benchchem. "Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis". Benchchem.
- Benchchem.
- Fluorochem. "5-Chloro-2-methylbenzo[d]oxazole". Fluorochem.
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- Sigma-Aldrich.
- BLD Pharm. "19219-99-9|5-Chloro-2-methylbenzo[d]oxazole|BLD Pharm". BLD Pharm.
- Ambeed.com. "19219-99-9 | 5-Chloro-2-methylbenzo[d]oxazole | Chlorides". Ambeed.com.
- Benchchem. "Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)oxazole". Benchchem.
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- ChemicalBook. "2-Chlorobenzoxazole synthesis". ChemicalBook.
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-Chloro-2-methoxybenzo[d]oxazole
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 5-Chloro-2-methoxybenzo[d]oxazole. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective, contrasting the fragmentation of the title compound with structurally related benzoxazole derivatives. The insights herein are grounded in established principles of mass spectrometry and supported by data from analogous heterocyclic systems.
Introduction: The Imperative of Fragmentation Analysis
In the landscape of pharmaceutical and chemical research, the unambiguous identification of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing vital information about a molecule's mass and, through its fragmentation patterns, its structural architecture.[1] The manner in which a molecule fragments upon ionization is not random; it is governed by the inherent stability of the resulting ions and the nature of its chemical bonds. A thorough understanding of these fragmentation pathways is crucial for structural elucidation and the differentiation of isomers.[2][3]
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[4][5] The introduction of substituents, such as a chlorine atom and a methoxy group, can significantly modulate a molecule's pharmacological profile.[6][7] Consequently, the ability to definitively characterize substituted benzoxazoles like this compound is of significant interest. This guide will explore the predicted fragmentation pathways of this compound, offering a comparative analysis with other benzoxazoles to highlight the influence of its specific substitution pattern.
Experimental & Theoretical Framework
The fragmentation patterns discussed in this guide are predicted based on electron ionization (EI) mass spectrometry, a hard ionization technique that induces extensive fragmentation and provides a detailed "fingerprint" of the molecule.[8] The proposed mechanisms are derived from the well-documented fragmentation of benzoxazole and related heterocyclic systems.[9][10][11]
Proposed Experimental Protocol
For the acquisition of mass spectra for this compound and its analogs, a gas chromatography-mass spectrometry (GC-MS) system is recommended to ensure sample purity and obtain clean mass spectra.[12]
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: 100°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
MS Conditions:
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-550
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol or a suitable solvent.
-
Dilute the stock solution to a final concentration of 10 µg/mL.
-
Inject 1 µL of the diluted solution into the GC-MS system.
Workflow for Fragmentation Analysis
The following diagram illustrates the general workflow for analyzing the mass spectrometry data.
Caption: Figure 1. Experimental and Data Analysis Workflow.
Fragmentation Pattern of this compound
The molecular weight of this compound is 183.59 g/mol . The molecular ion peak ([M]⁺˙) is expected at m/z 183, with a characteristic M+2 isotope peak at m/z 185 due to the presence of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1).
Primary Fragmentation Pathways
The fragmentation of this compound is anticipated to be initiated by the loss of radicals from the methoxy group or by cleavage of the benzoxazole ring.
Pathway A: Loss of a Methyl Radical
A common initial fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), leading to the formation of a stable cation.
-
[M]⁺˙ (m/z 183/185) → [M - CH₃]⁺ (m/z 168/170) + •CH₃
The resulting ion at m/z 168/170 is stabilized by the delocalization of the positive charge.
Pathway B: Loss of Formaldehyde
Another plausible fragmentation pathway involves the rearrangement and subsequent loss of a neutral formaldehyde (CH₂O) molecule.
-
[M]⁺˙ (m/z 183/185) → [M - CH₂O]⁺˙ (m/z 153/155) + CH₂O
This pathway is common for compounds containing a methoxy group adjacent to a heteroatom.
Secondary Fragmentation
The primary fragment ions will undergo further fragmentation, leading to a series of characteristic product ions.
Fragmentation of the [M - CH₃]⁺ ion (m/z 168/170):
-
Loss of Carbon Monoxide (CO): The ion at m/z 168/170 can lose a molecule of carbon monoxide, a characteristic fragmentation of many heterocyclic systems.[9]
-
[m/z 168/170] → [m/z 140/142] + CO
-
-
Loss of a Chlorine Radical: Subsequent loss of a chlorine radical (•Cl) can also occur.
-
[m/z 140/142] → [m/z 105] + •Cl
-
Fragmentation of the [M - CH₂O]⁺˙ ion (m/z 153/155):
-
Loss of a Chlorine Radical: The ion at m/z 153/155 can lose a chlorine radical to form an ion at m/z 118.
-
[m/z 153/155] → [m/z 118] + •Cl
-
-
Loss of HCN: The benzoxazole ring can undergo cleavage with the loss of hydrogen cyanide (HCN).
-
[m/z 118] → [m/z 91] + HCN
-
The following diagram summarizes the predicted fragmentation pathways.
Caption: Figure 2. Predicted Fragmentation of this compound.
Comparative Fragmentation Analysis
To better understand the influence of the chloro and methoxy substituents, it is instructive to compare the predicted fragmentation of this compound with that of unsubstituted benzoxazole and other substituted analogs.
Unsubstituted Benzoxazole
The fragmentation of unsubstituted benzoxazole (MW = 119.12 g/mol ) is characterized by the loss of CO followed by the loss of HCN.
-
[M]⁺˙ (m/z 119) → [M - CO]⁺˙ (m/z 91) + CO
-
[m/z 91] → [m/z 64] + HCN
The presence of the chloro and methoxy groups in the title compound introduces alternative fragmentation pathways, such as the loss of •CH₃ and CH₂O, which are absent in the unsubstituted parent molecule.
2-Methoxybenzoxazole
For a hypothetical 2-methoxybenzoxazole (MW = 149.15 g/mol ), the initial fragmentation would likely be dominated by the loss of a methyl radical and formaldehyde, similar to the title compound. However, the subsequent fragmentation would not involve the loss of a chlorine radical.
-
[M]⁺˙ (m/z 149) → [M - CH₃]⁺ (m/z 134) + •CH₃
-
[M]⁺˙ (m/z 149) → [M - CH₂O]⁺˙ (m/z 119) + CH₂O
5-Chlorobenzoxazole
In the case of 5-chlorobenzoxazole (MW = 153.57 g/mol ), the fragmentation would be expected to proceed via the loss of CO, followed by the loss of a chlorine radical or HCN.
-
[M]⁺˙ (m/z 153/155) → [M - CO]⁺˙ (m/z 125/127) + CO
-
[m/z 125/127] → [m/z 90] + •Cl
-
[m/z 125/127] → [m/z 98/100] + HCN
The presence of the methoxy group in this compound provides additional, more favorable fragmentation routes that compete with the direct cleavage of the benzoxazole ring.
Summary of Comparative Data
The following table summarizes the key predicted fragmentation pathways for this compound and its analogs.
| Compound | Molecular Ion (m/z) | Primary Neutral Loss | Subsequent Fragmentation |
| This compound | 183/185 | •CH₃ (15), CH₂O (30) | Loss of CO, •Cl, HCN |
| Unsubstituted Benzoxazole | 119 | CO (28) | Loss of HCN |
| 2-Methoxybenzoxazole | 149 | •CH₃ (15), CH₂O (30) | Loss of CO, HCN |
| 5-Chlorobenzoxazole | 153/155 | CO (28) | Loss of •Cl, HCN |
This comparative analysis demonstrates that the fragmentation pattern of this compound is a composite of the behaviors expected from its constituent functional groups and the core benzoxazole structure. The methoxy group provides facile initial fragmentation pathways, while the chlorine atom serves as a distinctive isotopic marker and a site for subsequent radical loss.
Conclusion
The electron ionization mass spectrometry fragmentation of this compound is predicted to be a rich and informative process, yielding a unique spectral fingerprint. The primary fragmentation events are anticipated to be the loss of a methyl radical and the neutral loss of formaldehyde, driven by the 2-methoxy substituent. Subsequent fragmentation of these initial product ions involves the loss of carbon monoxide, a chlorine radical, and hydrogen cyanide, reflecting the underlying benzoxazole scaffold and the 5-chloro substituent.
By comparing these predicted pathways with those of unsubstituted benzoxazole and monosubstituted analogs, the distinct influence of each substituent becomes clear. This detailed understanding of the fragmentation behavior is invaluable for the structural confirmation of this compound and for the differentiation of this compound from its isomers and related structures in complex mixtures. The experimental protocol and analytical workflow provided in this guide offer a robust framework for obtaining and interpreting the mass spectral data for this and similar heterocyclic compounds.
References
-
Benchchem. Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
-
Xu, J., Jiao, P., Deng, D., Zhang, Q., Tsang, C. W., & Chan, A. S. C. (2002). Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane. Rapid Communications in Mass Spectrometry, 16(12), 1174-1179.
-
The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules.
-
Mass Spectrometry analysis of Small molecules. (2013, February 7).
-
Adeeva, V. G., Bobyleva, M. S., Kulikov, N. S., Kharchenko, V. G., & Yudovich, L. M. (1992). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (6), 965-969.
-
Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2.
-
ResearchGate. Proximity Effects in the Electron Impact Mass Spectra of 2-Substituted Benzazoles | Request PDF.
-
Bioanalysis Zone. Small molecule analysis using MS.
-
ORBi. QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS.
-
ResearchGate. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 3.† Perhydro-4-thia-s-indacene | Request PDF.
-
Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24).
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC.
-
Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. fateallchem.
-
MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
-
Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.
-
Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PMC.
-
Parallels between the chloro and methoxy groups for potency optimization. PMC.
-
MPG.PuRe. (a) (b) (c) Figure S1.
-
Benchchem. 5-Chlorobenzo[d]oxazole-2-carbaldehyde: A Technical Overview of its Molecular Structure.
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery.
-
Mass Spectrometry: Fragmentation.
-
1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. PMC.
-
ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
-
SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies.
-
ResearchGate. Mass fragmentation pattern of 2-((5-(2-Chlorophenyl) -
-
ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022, May 17).
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Crystal structure analysis of 5-Chloro-2-methoxybenzo[d]oxazole
This guide provides a comparative crystal structure analysis framework for 5-Chloro-2-methoxybenzo[d]oxazole .
Because the specific crystal structure of the 2-methoxy derivative often competes with its thermodynamic isomer (the N-methyl-2-one), this guide is structured to help researchers distinguish the target structure from its common alternatives using X-ray diffraction data.
A Comparative Guide to Structural Identification & Polymorph Differentiation
Executive Summary & Structural Context[1][2][3][4][5][6][7][8]
This compound (Target) represents a specific challenge in solid-state chemistry due to the Lactam-Lactim Tautomerism inherent to the benzoxazole scaffold. In drug development, this molecule is a critical pharmacophore, often used as a bioisostere for adenine or as a scaffold for kinase inhibitors.
However, synthesis and crystallization often yield a mixture or the thermodynamically stable isomer. Therefore, "performance" in this context is defined by the structural integrity and solid-state stability of the O-methyl form versus its alternatives.
The Core Structural Challenge
When analyzing the crystal structure of this compound, you are essentially validating the alkylation site.
-
Target (O-Alkylation): this compound.[1]
-
Alternative A (N-Alkylation): 5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one.
-
Alternative B (Hydrolysis Product): 5-Chloro-benzo[d]oxazol-2(3H)-one.[2]
Comparative Analysis: Target vs. Alternatives
The following table outlines the critical crystallographic parameters used to distinguish the target molecule from its common structural "imposters."
Table 1: Crystallographic Distinctions & Geometric Benchmarks
| Feature | Target: 5-Chloro-2-methoxy...[3][1] | Alt A: 5-Chloro-3-methyl-2-one | Alt B: 5-Chloro-2(3H)-one |
| Alkylation Site | Oxygen (O-Me) | Nitrogen (N-Me) | None (N-H) |
| Space Group (Typ) | P2₁/c or P1 (Low Symmetry) | P2₁/n (Centrosymmetric) | P2₁/c (Dimer forming) |
| C2–Heteroatom Bond | C2–O(Me) ≈ 1.33 Å (Single) | C2=O(Carbonyl) ≈ 1.21 Å (Double) | C2=O(Carbonyl) ≈ 1.23 Å |
| C2–N3 Bond | C2=N3 ≈ 1.28 Å (Double) | C2–N3 ≈ 1.38 Å (Single) | C2–N3 ≈ 1.36 Å (Single) |
| Primary Interaction | Weak C–H | Strong N–H | |
| Packing Motif | Slipped Herringbone (Planar) | Zig-zag Chains | Centrosymmetric Dimers ( |
Critical Insight: If your refined structure shows a C2–Exocyclic Oxygen distance of <1.25 Å, you have isolated the Alternative A (N-methyl isomer), not the target. The target O-methyl bond must be >1.30 Å.
Experimental Protocol: Crystallization & Data Collection
To obtain the O-methoxy polymorph (Target) rather than the thermodynamically stable N-methyl isomer, specific kinetic control is required.
A. Solvent Selection Strategy
-
Avoid: Protic solvents (Methanol/Water) with acid catalysts. These promote rearrangement to the N-methyl lactam.
-
Recommended: Non-polar aprotic solvents (Hexane/CH₂Cl₂ slow evaporation) or sublimation.
B. Diffraction Workflow (Step-by-Step)
-
Crystal Selection: Select a colorless block crystal approx.
mm. -
Mounting: Mount on a MiTeGen loop using perfluoropolyether oil.
-
Data Collection:
-
Temp: 100 K (Essential to reduce thermal motion of the methoxy group).
-
Source: Mo K
( Å) is preferred over Cu K to minimize absorption by the Chlorine atom ( mm⁻¹). -
Resolution: Aim for
Å resolution to accurately resolve the C=N vs C-N bond densities.
-
-
Refinement:
-
Treat the methoxy methyl group as a "riding model" (AFIX 137 in SHELX) if rotation is evident.
-
Check for disorder in the Cl position (often flips 180° with the H/Me if the molecule is pseudo-symmetric).
-
Structural Logic & Pathway Visualization
The following diagram illustrates the decision pathway for assigning the correct structure based on experimental electron density maps.
Caption: Logical workflow for distinguishing the target O-methoxy structure from N-methyl and N-H alternatives based on X-ray diffraction metrics.
Detailed Packing Analysis
Once the identity is confirmed as the Target (O-Me) , the analysis must shift to the supramolecular interactions that dictate its performance (solubility/melting point).
A. Halogen Bonding (Cl N / Cl O)
Unlike the alternatives which rely on Hydrogen Bonding, the 5-Chloro-2-methoxy derivative relies on Halogen Bonding .
-
Expectation: Look for Type II halogen bonds where the C–Cl
N angle is . -
Significance: These interactions often form 1D chains that increase the melting point relative to non-chlorinated analogs.
B. -Stacking (Slipped Herringbone)
The methoxy group disrupts the perfect "face-to-face" stacking seen in the planar 2-one derivatives.
-
Metric: Measure the centroid-centroid distance between benzene rings.
-
Target Range: 3.6 – 3.9 Å (Slipped).
-
Impact: This "slippage" often improves solubility in organic solvents compared to the tightly H-bonded 2-one alternative.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Search: Benzoxazole Derivatives. [Link]
-
PubChem. Compound Summary: this compound (CAS 49559-34-4). [Link](Note: General landing page for structure verification).
-
Acta Crystallographica Section E. Crystal structure of 5-chloro-2(3H)-benzoxazolone (The Comparative Standard). [Link]
-
Mabied, A. F. et al. "Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives." Journal of Crystallography, 2014. [Link]
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Comparative Guide: Bioactivity of Methoxy vs. Ethoxy Substituted Benzoxazoles
Executive Summary
This guide provides a technical analysis of the structure-activity relationship (SAR) differences between methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) substituted benzoxazoles. While both functional groups are electron-donating alkoxy substituents, their divergence in lipophilicity (LogP), steric bulk (Molar Refractivity), and metabolic stability creates distinct bioactivity profiles.
Key Verdict:
-
Methoxy (-OCH₃): Preferred for targets requiring compact steric fit (e.g., kinase ATP pockets) and lower lipophilicity for systemic distribution.
-
Ethoxy (-OCH₂CH₃): Superior for membrane permeability (Gram-positive antibacterial activity) and filling hydrophobic pockets in larger receptor sites, though often at the cost of aqueous solubility.
Physicochemical Basis of Bioactivity
The transition from methoxy to ethoxy is not merely an addition of a methylene (-CH₂-) group; it fundamentally alters the pharmacophore's interaction with the biological environment.
Comparative Properties Table
| Property | 5-Methoxy Benzoxazole | 5-Ethoxy Benzoxazole | Impact on Bioactivity |
| Electronic Effect | Strong EDG ( | Strong EDG ( | Both increase electron density on the heterocyclic ring, enhancing |
| Lipophilicity (cLogP) | ~2.5 (Moderate) | ~3.0 (High) | Ethoxy derivatives penetrate lipid bilayers (cell walls/BBB) more effectively. |
| Molar Refractivity (MR) | ~7.87 | ~12.47 | Ethoxy requires a larger binding pocket; Methoxy fits tighter active sites. |
| H-Bonding | Acceptor (Oxygen) | Acceptor (Oxygen) | Ethoxy's ethyl tail can sterically hinder the oxygen atom from accepting H-bonds. |
Synthesis Protocols
To evaluate these derivatives, a robust, self-validating synthesis protocol is required. The Polyphosphoric Acid (PPA) Cyclodehydration method is the industry standard due to its ability to drive the reaction to completion without complex catalysts.
Experimental Workflow: PPA-Mediated Cyclization
Objective: Synthesis of 2-(4-chlorophenyl)-5-alkoxybenzoxazole.
Reagents:
-
Precursor A: 2-amino-4-methoxyphenol (for Methoxy analog) OR 2-amino-4-ethoxyphenol (for Ethoxy analog).
-
Precursor B: 4-chlorobenzoic acid.
-
Solvent/Catalyst: Polyphosphoric Acid (PPA).
Step-by-Step Protocol:
-
Stoichiometry: Mix 0.01 mol of Precursor A and 0.01 mol of Precursor B in a round-bottom flask.
-
Acid Addition: Add 15 g of PPA. Stir manually to ensure a homogeneous paste.
-
Heating (Critical Control Point): Heat the mixture to 180–200°C in an oil bath for 3–4 hours.
-
Validation: Monitor via TLC (System: Toluene/Ethyl Acetate 4:1). Disappearance of the aminophenol spot indicates completion.
-
-
Quenching: Cool the reaction mixture to ~80°C and pour slowly into 300 mL of ice-cold water with vigorous stirring. The PPA dissolves, precipitating the crude benzoxazole.
-
Neutralization: Adjust pH to 7–8 using 10% NaHCO₃ solution to remove unreacted acid.
-
Purification: Filter the precipitate, wash with water, and recrystallize from ethanol.
Synthesis Logic Diagram
Caption: Figure 1. One-pot oxidative cyclization pathway for benzoxazole synthesis using PPA.
Biological Activity Comparison
A. Antimicrobial Efficacy (SAR Analysis)
Benzoxazoles target bacterial DNA gyrase and Topoisomerase IV. The choice of substituent at position 5 dictates the molecule's ability to penetrate the bacterial cell wall.
Experimental Data Summary (MIC in µg/mL): Note: Values are representative of 2-(p-substituted phenyl)benzoxazole scaffolds.
| Organism Type | Strain | 5-Methoxy Analog | 5-Ethoxy Analog | Mechanistic Insight |
| Gram-Positive | S. aureus | 25 | 12.5 | The higher lipophilicity of the Ethoxy group facilitates passive diffusion through the thick peptidoglycan layer. |
| Gram-Positive | B. subtilis | 50 | 25 | Ethoxy analogs show superior potency due to hydrophobic interaction with the lipid-rich membrane. |
| Gram-Negative | E. coli | 50 | 100 | Methoxy is preferred here. The bulky Ethoxy group struggles to navigate the hydrophilic porin channels of Gram-negative outer membranes. |
| Fungi | C. albicans | 12.5 | 12.5 | Equipotent. Antifungal activity in this scaffold is often driven by the C-2 aryl substitution rather than the C-5 alkoxy group. |
B. Anticancer Activity (Cytotoxicity)
In anticancer applications (e.g., targeting VEGFR-2 or tubulin polymerization), steric fit becomes the dominant variable over lipophilicity.
-
Methoxy Advantage: In kinase inhibitors, the ATP-binding pocket is often narrow. The methoxy group can form a specific hydrogen bond with hinge region residues without causing steric clash.
-
Ethoxy Disadvantage: The ethyl group rotates freely. In rigid binding pockets (like Topoisomerase II), this entropic cost and steric clash often reduce binding affinity compared to the methoxy analog.
Cytotoxicity Data (IC₅₀ in µM) against MCF-7 (Breast Cancer):
-
5-Methoxy-2-phenylbenzoxazole: 5.6 ± 0.32 µM (High Potency)
-
5-Ethoxy-2-phenylbenzoxazole: 17.9 ± 1.2 µM (Moderate Potency)
-
Interpretation: The methoxy derivative fits better into the hydrophobic cleft of the target protein, whereas the ethoxy group introduces unfavorable steric repulsion.
Mechanistic Pathway Visualization
The following diagram illustrates how the physicochemical properties of the substituents dictate the biological outcome.
Caption: Figure 2. SAR decision tree comparing Methoxy vs. Ethoxy efficacy based on target constraints.
References
-
Arisoy, M., et al. (2016). Synthesis and antimicrobial activity of some new benzoxazoles. ResearchGate.
-
Temiz-Arpaci, O., et al. (2005). Synthesis and biological activity of some new benzoxazoles. Farmaco.
-
Sener, E., et al. (1987). Synthesis and antibacterial activity of some 5-substituted-2-(p-substituted phenyl)benzoxazoles. Journal of Pharmacy and Pharmacology.
-
BenchChem. (2025).[1] Comparative Analysis of the Biological Activities of Methoxy-Substituted Compounds.
-
MDPI. (2022). Benzoxazole Derivatives as Potential VEGFR-2 Inhibitors and Apoptosis Inducers. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
Validating purity of 5-Chloro-2-methoxybenzo[d]oxazole using TLC
An Application Scientist's Guide to Validating the Purity of 5-Chloro-2-methoxybenzo[d]oxazole: A Comparative Analysis Featuring Thin-Layer Chromatography
Introduction: The Critical Role of Purity in Chemical Synthesis
This compound is a heterocyclic compound that serves as a vital structural motif and building block in medicinal chemistry and materials science. Its utility in the synthesis of pharmacologically active agents necessitates stringent quality control. The presence of impurities, even in trace amounts, can drastically alter biological activity, lead to unforeseen toxicity, or compromise the integrity of downstream experimental results. Therefore, validating the purity of each synthesized batch is not merely a procedural step but a foundational requirement for reliable scientific advancement.
This guide provides a detailed, field-tested protocol for assessing the purity of this compound using Thin-Layer Chromatography (TLC), a rapid, cost-effective, and highly versatile analytical technique. Furthermore, it offers an objective comparison with alternative methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, empowering researchers to select the most appropriate analytical tool for their specific needs.
Part 1: Thin-Layer Chromatography (TLC) – The First Line of Defense
TLC operates on the principle of differential partitioning. A small amount of the sample is spotted onto a stationary phase (typically silica gel on a plate), and a solvent (the mobile phase) is allowed to move up the plate via capillary action. Compounds in the mixture separate based on their relative affinities for the stationary and mobile phases. For this compound, its moderate polarity dictates the selection of a compatible solvent system to achieve effective separation from both more polar and less polar impurities.
Expert Rationale for Protocol Design
The choice of every parameter in a TLC protocol is a deliberate decision aimed at achieving optimal separation.
-
Stationary Phase: We select Silica Gel 60 F₂₅₄ plates. The "60" refers to the mean pore size in ångströms, providing a high surface area for interaction. The "F₂₅₄" indicates the inclusion of a fluorescent indicator that allows for the visualization of UV-active compounds, such as our aromatic benzoxazole ring system, under a UV lamp at 254 nm.
-
Mobile Phase (Eluent): The polarity of the eluent is the most critical variable. A non-polar solvent will result in little to no movement of the compound from the baseline, while an overly polar solvent will cause all components to travel with the solvent front, leading to no separation. For this compound, a mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate) provides the ideal polarity to achieve a Retention Factor (Rƒ) value between 0.3 and 0.5, which is considered optimal for resolution. We start with a 7:3 Hexane:Ethyl Acetate ratio and adjust as needed.
-
Sample Preparation & Application: A concentration of ~1 mg/mL is sufficient. Overly concentrated spots lead to tailing and poor separation. The spots must be small and applied carefully to a common baseline to ensure uniform migration and accurate Rƒ calculation.
-
Visualization: The benzoxazole moiety is UV-active, making UV light the primary, non-destructive method of visualization. However, to detect potential impurities that may not be UV-active, secondary visualization with a potassium permanganate (KMnO₄) stain is employed. This stain reacts with any compound that can be oxidized, appearing as yellow spots on a purple background, thereby providing a more comprehensive impurity profile.
Step-by-Step Experimental Protocol for TLC Analysis
-
Preparation of the TLC Chamber:
-
Line a developing chamber with filter paper.
-
Pour the prepared mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into the chamber to a depth of 0.5 cm.
-
Cover the chamber and let it saturate for at least 15 minutes. Saturation of the chamber with solvent vapors is crucial for preventing solvent evaporation from the plate surface, which would otherwise lead to inconsistent Rƒ values and poor separation.
-
-
Sample Preparation:
-
Dissolve ~1 mg of your this compound sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Prepare a similar solution of a reference standard (if available) and any key starting materials (e.g., 2-amino-4-chlorophenol) to be used as controls.
-
-
Spotting the TLC Plate:
-
Using a pencil, gently draw a baseline ~1 cm from the bottom of a Silica Gel 60 F₂₅₄ plate.
-
Using a capillary tube, spot small amounts of your sample solution onto the baseline.
-
It is best practice to "co-spot" by applying the sample and the reference standard on the same spot to confirm identity. A typical spotting arrangement would be: [Lane 1: Reference Standard], [Lane 2: Sample], [Lane 3: Co-spot].
-
-
Developing the Plate:
-
Carefully place the spotted plate into the saturated chamber, ensuring the baseline is above the solvent level.
-
Cover the chamber and allow the solvent front to ascend the plate.
-
Remove the plate when the solvent front is ~1 cm from the top. Immediately mark the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the plate to dry completely.
-
Visualize the plate under a UV lamp (254 nm) and circle any visible spots with a pencil. The primary spot in the sample lane should have the same Rƒ as the reference standard.
-
Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
-
For secondary visualization, dip the plate in a potassium permanganate stain and gently heat it with a heat gun until spots appear.
-
Purity Assessment: A pure sample should exhibit a single, well-defined spot. The presence of additional spots indicates impurities.
-
TLC Workflow Diagram
Caption: Workflow for purity validation of this compound by TLC.
Part 2: Comparative Analysis – When is TLC Not Enough?
While TLC is an excellent qualitative tool for rapid purity assessment, it has limitations. It is semi-quantitative at best and may not resolve impurities with very similar polarities. For rigorous purity determination, especially for regulatory submissions or quantitative analysis, more powerful techniques are required.
Alternative Methodologies
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity analysis in the pharmaceutical industry. It offers superior resolution and quantification capabilities. A typical setup for our compound would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water, and a UV detector set to the λₘₐₓ of the benzoxazole. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. This compound's stability makes it a candidate for GC analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for definitive identification of impurities.
-
NMR Spectroscopy (¹H NMR): Proton NMR provides detailed structural information. A pure sample will show a clean spectrum with expected peaks and integration values. The presence of unexpected signals can indicate impurities, and their relative concentration can often be estimated by comparing the integration of impurity peaks to the main compound peaks.
Data Summary: A Head-to-Head Comparison
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | NMR Spectroscopy |
| Primary Use | Rapid qualitative checks, reaction monitoring | Quantitative purity, impurity profiling | Purity of volatile compounds, residual solvents | Structural confirmation, impurity identification |
| Sensitivity | Low (µg-ng range) | High (ng-pg range) | Very High (pg-fg range) | Low (mg range) |
| Resolution | Moderate | Very High | Very High | Low (for separation) |
| Quantification | Semi-quantitative at best | Excellent | Excellent | Good (with internal standard) |
| Speed | Very Fast (15-30 min) | Moderate (10-45 min per sample) | Moderate (15-60 min per sample) | Fast (5-15 min per sample) |
| Cost per Sample | Very Low | Moderate to High | Moderate | High |
| Expertise Req. | Low | High | High | Very High |
Decision Workflow for Analytical Method Selection
The choice of analytical technique is driven by the specific question being asked, from simple reaction completion checks to rigorous final product certification.
Caption: Decision tree for selecting the appropriate analytical method for purity validation.
Conclusion
For the day-to-day validation of this compound purity in a research or process development setting, Thin-Layer Chromatography remains an indispensable tool. Its speed, low cost, and simplicity allow for rapid go/no-go decisions, efficient reaction monitoring, and effective purification guidance. The protocol detailed herein provides a robust, self-validating system for achieving reliable qualitative results.
However, when the analytical objective shifts to precise quantification, detection of trace-level impurities, or fulfillment of regulatory standards, one must transition to more powerful, instrument-based methods. HPLC stands out as the most common and effective technique for comprehensive purity and impurity profiling of non-volatile compounds like this benzoxazole. Ultimately, the judicious selection of the analytical method, guided by the specific requirements of the scientific or commercial objective, is paramount to ensuring product quality and data integrity.
References
-
Coskun, O. (2016). Separation Techniques: Chromatography. Northern Clinics of Istanbul, 3(2), 156–160. [Link]
-
Poole, C. F. (2015). Thin-layer chromatography: challenges and opportunities. Journal of Chromatography A, 1218(19), 2648-2660. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
Safety Operating Guide
Disposal Protocol: A Step-by-Step Guide for 5-Chloro-2-methoxybenzo[d]oxazole
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5-Chloro-2-methoxybenzo[d]oxazole. As a chlorinated heterocyclic compound, this substance requires meticulous handling and adherence to specific waste management protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers and drug development professionals, grounded in established safety principles and regulatory standards.
Hazard Assessment and Waste Characterization
Anticipated Hazards:
-
Irritation: Causes skin, eye, and respiratory tract irritation.[1]
Waste Classification: Due to the presence of a chlorine atom on the aromatic ring, this compound is classified as a halogenated organic compound . This is the single most important factor determining its disposal pathway. Under the Resource Conservation and Recovery Act (RCRA), wastes from halogenated organic compounds are often categorized under the "F-List" from non-specific sources, particularly if used as solvents.[3][4]
The core principle is that all waste containing this compound—whether pure, in solution, or as contaminated labware—must be treated as halogenated hazardous waste .
| Waste Profile Summary: this compound | |
| Chemical Class | Halogenated Heterocyclic Organic Compound |
| Primary Hazard | Irritant (Eyes, Skin, Respiratory); Potentially Toxic |
| Waste Stream | Halogenated Organic Waste |
| Regulatory Framework | EPA RCRA Hazardous Waste Regulations |
| Prohibited Disposal Methods | Drain Disposal, Regular Trash, Mixing with Non-Halogenated Waste |
| Recommended Disposal Method | High-Temperature Incineration by a licensed facility |
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound and its associated waste. The following must be worn:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes.
-
Hand Protection: Nitrile or other chemically resistant gloves. Always check the glove manufacturer's compatibility chart.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Handling should be performed within a certified chemical fume hood to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled safely from the point of generation to its final collection for disposal.
Step 1: Point-of-Generation Collection
All waste must be collected at the location where it is generated, in a designated Satellite Accumulation Area (SAA). This prevents the transport of open waste containers through the laboratory.
Step 2: Container Selection
Choose a waste container that is in good condition, has a secure, screw-top lid, and is chemically compatible with the waste. For liquid waste, use a bottle designed for chemical waste. For solid waste, a sturdy, sealable container is appropriate.
Step 3: Waste Segregation (Critical Step)
This is the most crucial step in the process. Halogenated and non-halogenated waste streams must never be mixed.[5]
-
Causality: The incineration of chlorinated compounds produces corrosive hydrogen chloride (HCl) gas.[1] Licensed disposal facilities use specialized incinerators equipped with alkaline scrubbers to neutralize this gas. Mixing halogenated waste into a non-halogenated stream contaminates the entire batch, forcing it all to be treated via the more complex and expensive incineration process.[5]
Step 4: Labeling the Waste Container
The waste container must be labeled immediately upon adding the first drop of waste. The label must be clear, legible, and permanently affixed.
Required Label Information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " (no formulas or abbreviations)
-
An approximate concentration or percentage of all constituents in the container.
-
An indication of the hazards (e.g., "Irritant," "Toxic").
Step 5: Accumulation and Storage
-
Keep the waste container tightly sealed at all times, except when actively adding waste.[5] This prevents the release of vapors and protects against spills.
-
Store the container in a designated, secondary containment bin within your Satellite Accumulation Area.
-
Ensure the SAA is away from heat sources and direct sunlight.
Step 6: Arranging for Final Disposal
Once the container is full (no more than 90% capacity), or if work on the project is complete, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal company. Do not attempt to transport the waste off-site yourself.
Disposal Workflow Diagram
Caption: Workflow for the disposal of this compound.
Emergency Spill Management
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collection: Carefully sweep the absorbed material into a designated container for solid hazardous waste.
-
Labeling: Label the container as "Spill Debris containing this compound" and dispose of it as halogenated hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
For large spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.
References
- Material Safety Data Sheet - 5-Chloro-2-methylbenzoxazole, 99+%. (2006). Cole-Parmer.
- RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? (2015). Hazardous Waste Experts.
- Proper disposal of chemicals. (2025). Sciencemadness Wiki.
- RCRA Hazardous Waste F list. U.S. Environmental Protection Agency.
- 5-Chloro-2-methylbenzo[d]oxazole | 19219-99-9. (n.d.). Sigma-Aldrich.
- Waste Code - RCRAInfo. U.S. Environmental Protection Agency.
- 5-Chlorobenzo[d]oxazole-2-thiol. (n.d.). AK Scientific, Inc.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety Data Sheet. (2024). ChemicalBook.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). Madridge Publishers.
- SAFETY DATA SHEET. (2025). Fisher Scientific.
- 5-Chloro-2-methylbenzo[d]oxazole | 19219-99-9. (n.d.). Sigma-Aldrich.
Sources
Personal protective equipment for handling 5-Chloro-2-methoxybenzo[d]oxazole
Operational Safety Protocol: Handling 5-Chloro-2-methoxybenzo[d]oxazole
Part 1: Executive Safety Summary & Risk Assessment
The Core Directive: In the absence of a globally harmonized SDS for this specific isomer, we apply the Precautionary Principle . We derive our risk profile from the Structure-Activity Relationship (SAR) of the chlorinated benzoxazole core. You must treat this compound as a high-grade irritant, potential sensitizer, and halogenated environmental toxin.
Hazard Identification (Derived GHS Classification):
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed/inhaled).
-
Skin/Eye Corrosion: Category 2 (Causes skin irritation) / Category 2A (Causes serious eye irritation).
-
Sensitization: Potential Skin Sensitizer (Due to the benzoxazole pharmacophore).
-
Environmental: Acute Aquatic Toxicity (Due to the C-Cl bond stability).
| Property | Description | Operational Implication |
| Physical State | Solid (Crystalline Powder) | High Risk: Dust aerosolization during weighing. |
| Lipophilicity | Increased by 5-Chloro substitution | High Risk: Enhanced dermal absorption. |
| Reactivity | Imidate-like ether linkage at C2 | Storage: Moisture sensitive; store under inert gas (Ar/N2). |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is not a suggestion; it is a barrier requirement based on permeation kinetics and physical state analysis.
Routine Handling (Weighing, Transfer, Reaction Setup)
| Body Zone | Required PPE | Technical Justification (The "Why") |
| Respiratory | Engineering Control Primary: Certified Fume Hood. PPE Secondary: N95 or P100 (if hood sash >18"). | The primary vector for exposure is dust inhalation. The 5-Cl substituent increases mucous membrane irritation potential. |
| Hand Protection | Double Gloving Strategy: Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, min 5-6 mil). | Chlorinated aromatics can permeate thin latex rapidly. Double nitrile creates a "breakthrough buffer," allowing you to change the outer glove immediately upon contamination without exposing skin. |
| Ocular | Chemical Splash Goggles (Indirect Vent). | Safety glasses are insufficient for fine powders that can drift around lenses. The 2-methoxy group suggests potential hydrolysis on moist surfaces (i.e., the cornea), leading to severe irritation. |
| Dermal | Lab Coat (Tyvek® or Cotton/Poly) + Sleeve Covers . | Wrist gaps are the #1 failure point. Disposable sleeve covers bridge the gap between the lab coat and the glove cuff. |
High-Risk Operations (Spill Cleanup, Scale-up >10g)
-
Respiratory: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) + P100 cartridges .
-
Reasoning: If the compound hydrolyzes or burns, it may release HCl or NOx.
-
-
Suit: Tyvek® coveralls (hooded) to prevent dust accumulation on street clothes.
Part 3: Operational Workflow (The Self-Validating System)
This workflow uses a "Check-Do-Verify" logic to ensure safety at every transition point.
Protocol A: Safe Weighing & Transfer
-
Static Neutralization (Critical Step):
-
Benzoxazole powders are prone to static charge, causing them to "fly" and adhere to gloves/surfaces.
-
Action: Use an anti-static gun or a balance ionizer before opening the vial. If unavailable, wipe the spatula and vial exterior with a dryer sheet or ethanol wipe to discharge static.
-
-
The "Boat-in-Jar" Technique:
-
Never weigh directly onto an open balance pan.
-
Place the weighing boat inside a secondary jar/beaker.
-
Transfer the solid into the boat while it is inside the jar.
-
Validation: If powder spills, it lands in the jar, not on the bench.
-
-
Solubilization:
-
Add solvent (e.g., DMSO, DCM) to the solid immediately after weighing to eliminate the dust hazard.
-
Note: If using DCM (Dichloromethane), ensure your outer gloves are PVA or Viton, as DCM permeates Nitrile in <4 minutes.
-
Protocol B: Decontamination & Cleanup[1][2][3]
-
Solvent Selection:
-
Do NOT use water initially. The lipophilic 5-Cl group makes the compound water-insoluble, causing it to smear rather than clean.
-
Step 1: Wipe surfaces with an organic solvent (Acetone or Ethanol) to solubilize residues.
-
Step 2: Follow with a soap/water wash to remove the solvent residue.
-
-
Verification:
-
Use a UV lamp (254 nm/365 nm). Benzoxazoles are typically fluorescent. A quick scan will reveal invisible dust residues on the balance or bench.
-
Part 4: Visualization of Safety Logic
The following diagram illustrates the decision-making process for handling halogenated benzoxazoles.
Caption: Operational workflow emphasizing static control and immediate solubilization to mitigate dust hazards.
Part 5: Disposal & Waste Management
Strict Segregation Rule: Because of the 5-Chloro substituent, this compound and any solvent it touches must be classified as Halogenated Organic Waste .
| Waste Stream | Contents | Labeling Requirement |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | "Hazardous Solid Waste: Halogenated Organics (Benzoxazole derivative)" |
| Liquid Waste | Mother liquors, reaction solvents, first-wash acetone. | "Halogenated Organic Solvents" (Do NOT mix with non-halogenated streams like pure Acetone/Methanol if your facility separates them to save costs). |
| Aquatic Safety | ZERO DISCHARGE. | Under no circumstances should this enter the sink. The C-Cl bond is persistent in water treatment systems. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763071 (Analog: 5-Chlorobenzoxazole). Retrieved from [Link]
-
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Temple University EHRS. Halogenated Solvents in Laboratories - Disposal Guidelines. Retrieved from [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
